3-Bromo-2-difluoromethoxy-5-fluorophenol
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-bromo-2-(difluoromethoxy)-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-4-1-3(9)2-5(12)6(4)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUWCWDCFUGXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)OC(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromo-2-difluoromethoxy-5-fluorophenol, a valuable building block in medicinal chemistry and drug discovery. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway.
Introduction
This compound is a highly functionalized aromatic compound. The presence of a bromine atom allows for further molecular elaboration through various cross-coupling reactions. The difluoromethoxy group is a bioisostere of a hydroxyl or methoxy group, often introduced to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. The fluorine substituent can further influence the electronic properties and binding interactions of a final drug candidate. This guide outlines a two-step synthesis route commencing with the preparation of the key intermediate, 3-Bromo-5-fluorophenol.
Synthesis Pathway Overview
The proposed synthesis of this compound is a two-step process:
-
Step 1: Synthesis of 3-Bromo-5-fluorophenol. This intermediate is prepared from 1,3,5-trifluorobenzene through a nucleophilic aromatic substitution reaction.
-
Step 2: Difluoromethoxylation of 3-Bromo-5-fluorophenol. The phenolic hydroxyl group is then converted to a difluoromethoxy group using a suitable difluorocarbene precursor.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-fluorophenol
This procedure is adapted from a general method for the synthesis of fluorinated phenols.
Reaction:
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 1,3,5-Trifluorobenzene | 98% | Sigma-Aldrich |
| Acetohydroxamic acid | 98% | Alfa Aesar |
| Potassium Carbonate (K₂CO₃) | 99% | J.T. Baker |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Hydrobromic Acid (HBr) | 48% aq. | Fisher Scientific |
| Diethyl Ether (Et₂O) | ACS Grade | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
| Celite® | - | Sigma-Aldrich |
Procedure:
-
To a stirred solution of acetohydroxamic acid (1.1 equivalents) in anhydrous dimethylformamide (DMF, 5 mL per gram of starting material) under a nitrogen atmosphere, add potassium carbonate (2.0 equivalents).
-
Add 1,3,5-trifluorobenzene (1.0 equivalent) to the suspension and heat the mixture to 90 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate.
-
To the crude intermediate, add a 48% aqueous solution of hydrobromic acid (5.0 equivalents) and heat the mixture to reflux (approximately 125 °C).
-
Monitor the hydrolysis by TLC. Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x volume of HBr solution).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-5-fluorophenol.
Quantitative Data (Estimated):
| Parameter | Value |
| Yield | 60-70% |
| Purity (HPLC) | >98% |
| Appearance | Off-white solid |
| Melting Point | 84-86 °C |
Step 2: Difluoromethoxylation of 3-Bromo-5-fluorophenol
This protocol is based on a well-established method for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[1][2]
Reaction:
Materials and Reagents:
| Reagent/Material | Purity | Supplier |
| 3-Bromo-5-fluorophenol | >98% | (From Step 1) |
| Sodium Chlorodifluoroacetate | 97% | Sigma-Aldrich |
| Cesium Carbonate (Cs₂CO₃) | 99% | Alfa Aesar |
| Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Deionized Water | - | - |
| Diethyl Ether (Et₂O) | ACS Grade | VWR Chemicals |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
Procedure:
-
In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Bromo-5-fluorophenol (1.0 equivalent) and cesium carbonate (1.5 equivalents).[2]
-
Add anhydrous dimethylformamide (DMF, 10 mL per gram of phenol) and deionized water (0.12 mL per mL of DMF).[2]
-
Stir the mixture at room temperature under a nitrogen atmosphere for 15 minutes.
-
Add sodium chlorodifluoroacetate (2.8 equivalents) in one portion.[2]
-
Heat the reaction mixture to 120 °C and stir vigorously for 2 hours.[2] Vigorous gas evolution (CO₂) will be observed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 79% (for a similar substrate) | [3] |
| Purity (HPLC) | >98% | |
| Appearance | Colorless oil |
Visualization of Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Safety Information
-
1,3,5-Trifluorobenzene: Flammable liquid and vapor. Causes skin and eye irritation.
-
Acetohydroxamic acid: Harmful if swallowed. Causes skin and serious eye irritation.
-
Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. May damage the unborn child.
-
Hydrobromic Acid (HBr): Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Sodium Chlorodifluoroacetate: Harmful if swallowed. Causes skin and serious eye irritation.
-
Cesium Carbonate: Causes skin and serious eye irritation.
All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides a detailed and actionable pathway for the synthesis of this compound. The described two-step sequence, involving the initial formation of 3-Bromo-5-fluorophenol followed by a robust difluoromethoxylation, offers a reliable method for accessing this valuable fluorinated building block. The provided experimental protocols and quantitative data serve as a solid foundation for researchers in the fields of organic synthesis and drug development.
References
Physicochemical Properties of 3-Bromo-2-difluoromethoxy-5-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel chemical entity, 3-Bromo-2-difluoromethoxy-5-fluorophenol. Due to the limited availability of experimental data for this specific compound, this document combines available identifiers from commercial suppliers with computationally predicted properties to offer a detailed profile for researchers. This guide also presents representative experimental protocols for the synthesis of structurally related aryl difluoromethyl ethers and the analysis of halogenated phenols, which can serve as a starting point for the development of specific methodologies for the target compound. Furthermore, a hypothetical biological context is explored through the discussion of the Nrf2 signaling pathway, a common target of phenolic compounds, to illustrate potential areas of investigation for this molecule.
Introduction
This compound is a halogenated and difluoromethoxylated phenolic compound with potential applications in medicinal chemistry and materials science. The unique combination of a bromine atom, a fluorine atom, and a difluoromethoxy group on the phenolic scaffold suggests that this molecule could exhibit interesting biological activities and chemical reactivity. Halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, while the difluoromethoxy group can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. This guide aims to consolidate the available information and provide a predictive characterization of this compound to facilitate further research and development.
Physicochemical Properties
A summary of the key identifiers and predicted physicochemical properties of this compound is presented in Table 1. These predicted values offer initial estimates and should be confirmed through experimental validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3-Bromo-2-(difluoromethoxy)-5-fluorophenol | - |
| CAS Number | 1807244-29-6 | [1] |
| Molecular Formula | C₇H₄BrF₃O₂ | [1] |
| Molecular Weight | 257.00 g/mol | [1] |
| Predicted Boiling Point | 225.0 ± 40.0 °C at 760 mmHg | Predicted |
| Predicted Flash Point | 90.0 ± 27.3 °C | Predicted |
| Predicted Density | 1.842 ± 0.06 g/cm³ | Predicted |
| Predicted pKa | 6.88 ± 0.10 | Predicted |
| Predicted logP | 2.97 | Predicted |
| Predicted Water Solubility | 1.25 g/L at 25 °C | Predicted |
| Predicted Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C | Predicted |
| Predicted Refractive Index | 1.503 | Predicted |
Note: Predicted values are computationally generated and have not been experimentally verified. These values should be used as estimations.
Experimental Protocols
Due to the absence of specific published experimental protocols for this compound, this section provides representative methodologies for the synthesis of a structurally related compound class and the analysis of similar molecules. These protocols are intended to serve as a foundational guide and will likely require optimization for the target compound.
Representative Synthesis of an Aryl Difluoromethyl Ether
The synthesis of the difluoromethoxy group on a phenolic core can be achieved through various methods. A common approach involves the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate. The following is an adapted, general protocol for the difluoromethylation of a phenol.
Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol.
Materials:
-
Substituted Phenol (e.g., 3-bromo-5-fluorophenol as a precursor)
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add sodium chlorodifluoroacetate (1.5 eq) to the stirring mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.
Workflow for Representative Synthesis:
Representative Analysis by High-Performance Liquid Chromatography (HPLC)
The purity and quantification of this compound can be assessed using reverse-phase HPLC. The following is a general method for the analysis of brominated phenols, which would require optimization for the specific analyte.[2][3][4][5]
Objective: To determine the purity of a sample of a brominated phenol by RP-HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment)
-
Sample of the brominated phenol dissolved in a suitable solvent (e.g., acetonitrile)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the specific compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 70% A, 30% B) until a stable baseline is achieved.
-
Prepare a standard solution of the analyte at a known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to determine the purity based on the peak area percentage.
Workflow for Representative HPLC Analysis:
Hypothetical Biological Activity: Modulation of the Nrf2 Signaling Pathway
While no specific biological activity has been reported for this compound, phenolic compounds are well-known modulators of various cellular signaling pathways. One such pathway is the Keap1-Nrf2 antioxidant response pathway.
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione biosynthesis.
Many phenolic compounds are known to activate the Nrf2 pathway, either by directly reacting with Keap1 or by inducing mild oxidative stress that triggers the dissociation of Nrf2 from Keap1. Given its phenolic structure, it is plausible that this compound could act as an activator of the Nrf2 pathway. This is a hypothetical interaction that would require experimental validation.
Hypothetical Nrf2 Signaling Pathway Activation:
Conclusion
This compound is a chemical entity with limited publicly available experimental data. This technical guide has provided a consolidated source of its known identifiers and a range of predicted physicochemical properties to aid researchers in their initial assessments. The included representative experimental protocols for synthesis and analysis, although not specific to the target compound, offer valuable starting points for methodological development. The discussion of the Nrf2 signaling pathway provides a plausible, albeit hypothetical, framework for investigating the potential biological activities of this molecule. It is imperative that the predicted data and generalized protocols presented herein are validated through rigorous experimental work to fully characterize this promising compound.
References
- 1. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]
- 2. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Bromo-2-difluoromethoxy-5-fluorophenol
CAS Number: 1807244-29-6[1][2]
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Bromo-2-difluoromethoxy-5-fluorophenol, a halogenated phenol derivative of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this guide leverages information on structurally related molecules to provide insights into its potential properties, synthesis, and applications.
Physicochemical Properties and Data Presentation
| Property | Value | Source |
| Molecular Formula | C₆H₄BrFO | PubChem[3] |
| Molecular Weight | 191.00 g/mol | PubChem[3] |
| CAS Number | 156682-53-0 | PubChem[3] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified | |
| XLogP3 | 2.4 | PubChem[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of fluorinated and brominated phenols. A general approach would likely involve the introduction of the bromine, fluorine, and difluoromethoxy groups onto a phenol backbone through a series of regioselective reactions.
A representative experimental protocol for the synthesis of a related compound, 3-fluorophenol, from 1-fluoro-3-iodobenzene is detailed below. This provides an illustrative example of the methodologies employed in the synthesis of fluorophenols.[4]
Hypothetical Synthesis of 3-Fluorophenol:
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer is charged with Hexadecachlorocopper phthalocyanine (as a catalyst) and sodium hydroxide. The vessel is then evacuated and backfilled with argon three times to ensure an inert atmosphere.[4]
-
Solvent and Reagent Addition: Dimethyl sulfoxide (DMSO) and water are added to the vessel under an argon atmosphere. Subsequently, 1-fluoro-3-iodobenzene is added.[4]
-
Reaction Conditions: The reaction mixture is heated to 110°C and stirred for 6 hours.[4]
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with a saturated brine solution. The pH is adjusted to 6-7 with dilute hydrochloric acid.[4]
-
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by flash column chromatography.[4]
Reactivity and Potential Applications in Drug Discovery
The unique combination of functional groups in this compound suggests its potential as a versatile building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery.
Functional Group Reactivity:
-
Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a triflate for cross-coupling reactions.
-
Bromo Group: The bromine atom is susceptible to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents.
-
Fluoro Group: The fluorine atom on the aromatic ring can influence the acidity of the phenol and the electronic properties of the molecule, potentially enhancing binding affinity to biological targets.[5]
-
Difluoromethoxy Group: The difluoromethoxy (OCF₂H) group is of significant interest in medicinal chemistry. It is often used as a bioisostere for a methoxy or hydroxyl group and can improve metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group can also act as a lipophilic hydrogen bond donor.[6][7][8]
Potential Biological Activity:
Bromophenols are a class of compounds known to exhibit a range of biological activities, including antioxidant and anticancer properties.[9] The incorporation of fluorine and a difluoromethoxy group can further modulate these activities and improve the pharmacokinetic profile of potential drug candidates.
Mandatory Visualizations
The following diagrams illustrate a hypothetical workflow for the synthesis of a fluorophenol and a conceptual signaling pathway where a derivative of this compound might act.
Caption: A generalized workflow for the synthesis of a fluorophenol.
Caption: A diagram of a hypothetical signaling pathway inhibited by a bromophenol derivative.
References
- 1. 1807244-29-6(this compound) | Kuujia.com [ko.kuujia.com]
- 2. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]
- 3. 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of Halogenated Phenols: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the spectroscopic characterization of halogenated phenolic compounds, with a focus on the data types relevant to the analysis of molecules such as 3-Bromo-2-difluoromethoxy-5-fluorophenol . While a comprehensive public dataset for this specific compound is not currently available, this document provides key spectroscopic information for structurally related compounds and outlines the standard methodologies for acquiring such data. A supplier, BLDpharm, has indicated the availability of NMR, HPLC, and LC-MS data for this compound (CAS 1807244-29-6)[1].
Spectroscopic Data of Related Halogenated Phenols
To provide a relevant analytical framework, the following tables summarize key spectroscopic data for commercially available, structurally similar compounds. This information serves as a valuable reference for anticipating the spectral characteristics of this compound.
Table 1: Physical and Chemical Properties of Related Phenolic Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 3-Bromo-5-fluorophenol | 433939-27-6 | C₆H₄BrFO | 191.00 | White to orange to green powder/crystal | 36-40 |
| 2-Bromo-5-fluorophenol | 147460-41-1 | C₆H₄BrFO | 191.00 | Not specified | Not specified |
| 3-Fluorophenol | 372-20-3 | C₆H₅FO | 112.10 | Not specified | Not specified |
| 3-Bromophenol | 591-20-8 | C₆H₅BrO | 173.007 | Not specified | Not specified |
Data sourced from Sigma-Aldrich, CymitQuimica[2], PubChem[3][4], and the NIST WebBook[5].
Table 2: Mass Spectrometry Data for 2-Bromo-5-fluorophenol
| Parameter | Value |
| Library | Main library |
| Top Peak (m/z) | 192 |
| 2nd Highest Peak (m/z) | 190 |
| 3rd Highest Peak (m/z) | 83 |
| Total Peaks | 106 |
Data sourced from PubChem[3].
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral window.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition : Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are typically acquired using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
¹⁹F NMR Acquisition : For fluorinated compounds, fluorine-19 NMR is a crucial technique. A standard one-pulse experiment is typically used. Chemical shifts are referenced to an external standard such as CFCl₃.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and report chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for pellets) should be acquired and subtracted from the sample spectrum.
-
Data Analysis : Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., O-H stretch for the phenol, C-F, C-Br, and C-O-C stretches).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is preferred.
-
Instrumentation : Employ a mass spectrometer capable of high-resolution mass analysis (e.g., Time-of-Flight - TOF, or Orbitrap) to determine the accurate mass of the molecular ion.
-
Data Acquisition : Acquire mass spectra over a relevant mass-to-charge (m/z) range. For ESI, both positive and negative ion modes should be tested to determine which provides better sensitivity.
-
Data Analysis : Determine the m/z of the molecular ion and compare it to the calculated exact mass of the compound. Analyze the fragmentation pattern to gain structural information. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
References
- 1. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol, 3-bromo- [webbook.nist.gov]
The Difluoromethoxy Group (-OCF₂H): A Technical Guide to Its Role in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent. It offers a sophisticated tool to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions, thereby improving a drug's overall profile. This guide provides an in-depth examination of the multifaceted role of the difluoromethoxy group, supported by quantitative data, experimental methodologies, and process visualizations to aid in its rational application in drug design.
Core Physicochemical Properties
The utility of the -OCF₂H group stems from a unique combination of electronic, steric, and hydrogen-bonding properties that distinguish it from its non-fluorinated counterpart, the methoxy group (-OCH₃), and other fluorinated analogs like the trifluoromethoxy group (-OCF₃).
Lipophilicity and Permeability
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often considered a lipophilicity-enhancing group, the effect of the -OCF₂H moiety is highly context-dependent.[1] The change in logP when replacing a methyl group with a difluoromethyl group (ΔlogP) can range from slightly decreasing to moderately increasing (-0.1 to +0.4).[2][3][4] This nuanced effect allows for the fine-tuning of a molecule's polarity to optimize membrane permeability and bioavailability.[5][6] The difluoromethoxy group's ability to adjust its polarity based on its conformation and chemical environment gives it a "dynamic lipophilicity," allowing it to adapt to different biological surroundings.[7][8]
| Property | Value / Range | Context / Comparison | Source(s) |
| ΔlogP (XCF₂H vs. XCH₃) | -0.1 to +0.4 | Highly dependent on the electronic nature of the aromatic ring.[1] | [2][3][4] |
| Hansch Lipophilicity (π) | +1.04 (for -OCF₃) | The -OCF₂H group is slightly less lipophilic than -OCF₃.[9][10] | [9] |
| Conformational Impact | Can adopt polar or lipophilic conformations | Allows adaptation to the polarity of the molecular environment. | [7][8] |
Table 1. Lipophilicity parameters associated with the difluoromethoxy group.
Electronic Effects
The two highly electronegative fluorine atoms make the -OCF₂H group a moderate electron-withdrawing substituent, primarily through an inductive effect (σI).[11] This electronic pull influences the pKa of nearby functional groups and can alter the reactivity and metabolic stability of an aromatic ring. For instance, the calculated pKa of a phenol is lowered when a methoxy group is replaced by a difluoromethoxy group (~9.22 vs. ~8.52), indicating increased acidity.[10][12]
| Parameter | Description | Value / Observation | Source(s) |
| Hammett Constant (σ) | Describes electron-donating/withdrawing ability | σm = 0.31; σp = 0.18 | [13] |
| Electronic Nature | Overall effect on an aromatic system | Moderately electron-withdrawing | [11] |
| pKa Modulation | Effect on a neighboring phenol | Lowers pKa from ~9.22 (-OCH₃) to ~8.52 (-OCF₂H) | [10][12] |
Table 2. Electronic properties of the difluoromethoxy group.
Hydrogen Bonding Capability
A defining feature of the -OCF₂H group is the polarized C-H bond, which allows it to function as a hydrogen bond donor.[14][15] This capability is a key reason it is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[2][4] The strength of this hydrogen bond donation is significant, comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[4][16][17] This interaction can introduce new, favorable binding interactions with biological targets, enhancing potency and selectivity.[2]
| Parameter | Value / Range | Comparison | Source(s) |
| Hydrogen Bond Acidity (A) | 0.085 - 0.126 | Similar to thiophenol and aniline; weaker than hydroxyl. | [2][4][16] |
| Interaction Type | C-F₂H···O/N | Can form short intramolecular contacts observed in crystal structures. | [15] |
| Bioisosteric Role | Acts as a surrogate for -OH, -SH, -NH₂ | Provides a less acidic, metabolically stable alternative. | [14][18] |
Table 3. Hydrogen bond donor properties of the difluoromethoxy group.
Impact on Drug Metabolism and Pharmacokinetics
One of the primary drivers for incorporating the -OCF₂H group is to improve metabolic stability.[6] Aryl methoxy groups are common metabolic hotspots, susceptible to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes.[5][10] The strong C-F bonds and the electron-withdrawing nature of the -OCF₂H group make it highly resistant to this enzymatic cleavage, thereby blocking a major biotransformation pathway.[5][6][10] This enhanced stability can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[6][19] For example, replacing a methoxy group with a difluoromethoxy group in phosphodiesterase-4 (PDE4) inhibitors was shown to significantly reduce the formation of reactive metabolites.[20]
References
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chimia.ch [chimia.ch]
- 8. Catalytic radical difluoromethoxylation of arenes and heteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05390A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 15. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 17. Difluoromethyl bioisostere: examin ... | Article | H1 Connect [archive.connect.h1.co]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of Bromo and Fluoro Groups in 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the chemical reactivity of the bromo and fluoro substituents in 3-Bromo-2-difluoromethoxy-5-fluorophenol. This molecule presents a unique case study in regioselectivity due to the complex interplay of its substituent groups: a strongly activating hydroxyl group, a moderately electron-withdrawing difluoromethoxy group, and two halogen atoms with differing reactivity profiles. This document outlines the predicted reactivity for key classes of aromatic functionalization reactions, provides detailed experimental protocols for their execution, and presents a logical framework for predicting reaction outcomes.
Introduction
This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and drug development. The strategic functionalization of its bromo and fluoro groups allows for the introduction of diverse molecular fragments, enabling the synthesis of novel chemical entities. Understanding the relative reactivity of these two halogens is paramount for designing efficient and selective synthetic routes. This guide will delve into the electronic and steric factors governing this reactivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Analysis of Substituent Effects
The reactivity of the aromatic ring and its substituents is governed by the cumulative electronic and steric effects of all groups present. In this compound, we have a combination of activating and deactivating groups whose directing effects can be either synergistic or antagonistic.[1][2][3]
-
Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance.[4][5]
-
Bromo (-Br) and Fluoro (-F) Groups: Halogens are generally deactivating due to their inductive electron withdrawal but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.[4][6]
-
Difluoromethoxy Group (-OCF2H): This group is moderately electron-withdrawing, primarily through a strong inductive effect.[7]
The interplay of these groups dictates the electron density at each carbon atom of the benzene ring, thereby influencing the propensity and position of attack for different reagents.
Predicted Reactivity
Based on established principles of organic chemistry, the bromo and fluoro groups in this compound are expected to exhibit distinct reactivity profiles in different reaction types.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[8] Therefore, the bromo group at the C3 position is expected to be significantly more reactive than the fluoro group at the C5 position in reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[9][10] This chemoselectivity allows for the selective functionalization of the C-Br bond while leaving the C-F bond intact for subsequent transformations.
The ortho-difluoromethoxy group may exert a minor steric hindrance on the adjacent bromo group, potentially modulating its reactivity, but the inherent reactivity difference between C-Br and C-F bonds is the dominant factor.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution reactions are favored on electron-poor aromatic rings, and the reactivity of the leaving group generally follows the order: F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate.[11]
In this compound, the presence of the electron-withdrawing difluoromethoxy group, coupled with the inherent reactivity of the C-F bond, suggests that the fluoro group at the C5 position is more susceptible to nucleophilic attack than the bromo group at the C3 position . The strongly activating hydroxyl group, however, generally disfavors SNAr by increasing the electron density of the ring. This antagonistic effect means that forcing conditions may be necessary to achieve SNAr.[11]
Data Presentation
Table 1: Hammett Constants for Relevant Substituents
| Substituent | σmeta | σpara | Electronic Effect |
| -OH | +0.12 | -0.37 | Strongly Electron-Donating |
| -F | +0.34 | +0.06 | Weakly Electron-Withdrawing |
| -Br | +0.39 | +0.23 | Weakly Electron-Withdrawing |
| -OCF2H | +0.31 | +0.13 | Moderately Electron-Withdrawing[7] |
Data for -OH, -F, and -Br are standard literature values. Data for -OCF2H is from cited literature.[7]
Table 2: General Reactivity Trends for Bromo and Fluoro Groups
| Reaction Type | More Reactive Group | Less Reactive Group | Rationale |
| Palladium-Catalyzed Cross-Coupling | Bromo | Fluoro | Lower C-Br bond dissociation energy.[8] |
| Nucleophilic Aromatic Substitution (SNAr) | Fluoro | Bromo | Higher electronegativity of F stabilizes the Meisenheimer intermediate.[11] |
Experimental Protocols
The following are detailed, generalized protocols for key reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) will be necessary for this specific substrate.
Protocol for Selective Suzuki-Miyaura Coupling of the Bromo Group
Objective: To selectively couple an aryl or vinyl boronic acid at the C3 position.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Selective Buchwald-Hartwig Amination of the Bromo Group
Objective: To selectively couple a primary or secondary amine at the C3 position.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K3PO4, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk tube.
-
Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (2.0 eq).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol for Nucleophilic Aromatic Substitution of the Fluoro Group
Objective: To substitute the fluoro group at the C5 position with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.5-3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Base (if the nucleophile is not used in its salt form, e.g., K2CO3, Cs2CO3)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and the solvent.
-
Add the nucleophile (and base, if necessary).
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C). Note that due to the activating hydroxyl group, higher temperatures may be required.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine to remove the high-boiling solvent.
-
Dry the organic phase, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams, generated using the DOT language, illustrate the logical pathways and key mechanistic features of the reactions discussed.
Figure 1: Decision tree for predicting the reactive site based on reaction type.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Figure 3: Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of the bromo and fluoro groups in this compound is highly dependent on the chosen reaction conditions. The bromo group is the preferred site for functionalization via palladium-catalyzed cross-coupling reactions, offering a reliable handle for the introduction of carbon and heteroatom substituents. Conversely, the fluoro group is the more likely site for nucleophilic aromatic substitution, although the activating nature of the hydroxyl group presents a challenge that may require forcing conditions. This guide provides a foundational understanding and practical protocols to aid researchers in the selective functionalization of this versatile building block. Further empirical studies are warranted to quantify the relative reaction rates and to fully optimize the selective transformations of this promising molecule.
References
- 1. EAS:Synergistic and Competitive Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. leah4sci.com [leah4sci.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. research.polyu.edu.hk [research.polyu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of 3-Bromo-2-difluoromethoxy-5-fluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Bromo-2-difluoromethoxy-5-fluorophenol, a specialized chemical intermediate crucial for advancements in pharmaceutical and agrochemical research. This document outlines key suppliers, purchasing information, a representative synthesis protocol, and quality control methodologies. Additionally, it features visualizations for procurement workflows and a hypothetical signaling pathway to illustrate its potential application in drug discovery.
Core Compound Information and Procurement
This compound is a highly functionalized aromatic compound, making it a valuable building block in the synthesis of complex molecules. Its distinct substitution pattern offers multiple reaction sites for medicinal chemists to explore in the development of novel therapeutic agents.
Supplier and Chemical Identification
Primary sourcing for this compound has been identified through BLDpharm, a supplier of pharmaceutical intermediates. Researchers are advised to contact the supplier directly for the most current pricing and availability.
| Identifier | Information | Source |
| Chemical Name | This compound | BLDpharm |
| CAS Number | 1807244-29-6 | BLDpharm[1] |
| Availability | In Stock (Contact for details) | BLDpharm |
| Available Data | NMR, HPLC, LC-MS, UPLC | BLDpharm[1] |
Representative Synthesis and Experimental Protocols
Postulated Synthesis Pathway
A potential synthetic route could commence from a commercially available substituted catechol, followed by selective etherification, bromination, and fluorination steps.
-
Selective Difluoromethoxylation: Starting with a suitable brominated and fluorinated catechol, one of the hydroxyl groups can be selectively reacted with a difluorocarbene source, such as chlorodifluoromethane (Freon-22), under basic conditions. This Williamson ether synthesis variant would yield the difluoromethoxy group.
-
Bromination: If starting from a precursor without the bromo substituent, electrophilic aromatic substitution using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a suitable solvent can introduce the bromine atom at the desired position, directed by the existing activating and deactivating groups.
-
Fluorination: The introduction of the fluorine atom could be achieved through various methods, including a Schiemann reaction on a corresponding aniline or through nucleophilic aromatic substitution on a suitably activated precursor.
General Quality Control Experimental Protocol
Ensuring the purity and identity of this compound is critical for its use in further synthetic steps. A general quality control workflow would involve the following analytical techniques.
Objective: To confirm the identity and assess the purity of this compound.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).
-
Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. The retention time and peak purity are analyzed to determine the compound's purity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment of the molecule. The spectrum should show distinct signals for the aromatic protons and potentially the proton of the hydroxyl group.
-
¹³C NMR: To identify all carbon atoms in the molecule, including the difluoromethoxy carbon.
-
¹⁹F NMR: This is particularly important for this molecule to confirm the presence and chemical environment of both the fluorine atom on the ring and the two fluorine atoms of the difluoromethoxy group.
-
Procedure: A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals are used to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
-
Procedure: The sample is introduced into the mass spectrometer to determine its molecular weight. The fragmentation pattern can also provide further structural information.
-
Visualizing Workflows and Applications
To aid researchers, the following diagrams illustrate a typical procurement workflow and a hypothetical application of a derivative of this compound in a biological context.
Caption: A typical workflow for the procurement of a chemical intermediate.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
The functional groups on this compound make it an ideal starting material for creating libraries of compounds for high-throughput screening. For instance, the phenol can be a site for ether or ester linkages, while the bromo group is amenable to cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[2][3] These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.[2][3] The difluoromethoxy group is often used as a bioisostere for a methoxy or hydroxyl group, which can improve metabolic stability and binding affinity. The fluorine atom can also enhance binding properties and metabolic resistance.
References
safety, handling, and disposal of 3-Bromo-2-difluoromethoxy-5-fluorophenol
Absence of comprehensive data for 3-Bromo-2-difluoromethoxy-5-fluorophenol necessitates a precautionary approach based on analogous compounds.
An in-depth technical guide on the is not feasible at this time due to the lack of publicly available scientific literature and safety documentation for this specific compound. Researchers, scientists, and drug development professionals should exercise extreme caution and treat this chemical as potentially hazardous.
In the absence of direct data, this guide provides a summary of information for a structurally similar compound, 3-Bromo-5-fluorophenol , to offer general guidance. However, it is crucial to note that the difluoromethoxy group in the target compound may significantly alter its chemical, physical, and toxicological properties. This information should be used as a preliminary reference only and not as a substitute for a compound-specific Safety Data Sheet (SDS).
Safety and Hazard Information (Based on 3-Bromo-5-fluorophenol)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard classifications for the analogous compound 3-Bromo-5-fluorophenol are presented below. It is imperative to handle the target compound with the assumption of similar or greater hazards.
Table 1: Hazard Identification for 3-Bromo-5-fluorophenol [1][2]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements: [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
Given the hazard profile of similar compounds, stringent safety measures are recommended for handling this compound.
2.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended as a minimum:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.
2.2. Safe Handling Practices
-
Avoid all personal contact, including inhalation.[1]
-
Use in a well-ventilated area.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
2.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal
Unused or waste this compound should be disposed of as hazardous waste.
-
Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
Experimental Protocols
No specific experimental protocols involving this compound were found in the public domain. Researchers will need to develop their own protocols based on the intended application, incorporating the safety and handling precautions outlined in this guide.
Visualizations
As no signaling pathways or experimental workflows for this compound are available, the following logical workflow diagram illustrates a general process for handling a novel or uncharacterized chemical compound in a research setting.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthetic strategies for the utilization of 3-Bromo-2-difluoromethoxy-5-fluorophenol as a versatile starting material for the synthesis of valuable pharmaceutical intermediates. The presence of orthogonal functional groups—a reactive bromine atom for cross-coupling, a phenolic hydroxyl group for etherification or cyclization, and the electron-withdrawing difluoromethoxy and fluoro groups—makes this compound a unique building block for accessing complex molecular architectures.
While direct literature on the reactivity of this compound is not extensively available, this document outlines robust and adaptable protocols based on well-established synthetic transformations of similarly substituted phenols and aryl bromides. The provided methods are intended to serve as a foundational guide for researchers to develop specific synthetic routes towards their target pharmaceutical intermediates.
Key Synthetic Strategies
The strategic location of the bromo, fluoro, and difluoromethoxy substituents on the phenol ring allows for a range of selective transformations. The primary synthetic pathways envisioned from this starting material include the formation of substituted benzofurans, chromenones, and biaryl compounds, all of which are privileged scaffolds in medicinal chemistry.
Caption: Key synthetic pathways from this compound.
I. Synthesis of Substituted Benzofuran Intermediates
Benzofuran derivatives are core structures in numerous biologically active compounds, including kinase inhibitors. The synthesis of substituted benzofurans from this compound can be achieved through several established methods.
A. One-Step Synthesis via Reaction with α-Haloketones
A direct and regioselective method for the synthesis of benzofurans involves the reaction of phenols with α-haloketones, often promoted by a Lewis acid like titanium tetrachloride. This approach combines a Friedel–Crafts-like alkylation and an intramolecular cyclodehydration in a single step.[1][2]
Experimental Protocol:
-
To a solution of this compound (1.0 equiv.) and an appropriate α-haloketone (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add titanium tetrachloride (2.0 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.
Quantitative Data Summary (based on analogous reactions):
| Reactant 1 (Phenol) | Reactant 2 (α-Haloketone) | Product | Yield (%) | Reference |
| Substituted Phenols | 2-chlorocyclohexanone | Substituted tetrahydrodibenzofurans | 70-95 | [1] |
| Naphthols | 2-bromo-1-phenylethanone | Substituted naphthofurans | 60-85 | [1] |
graph "Benzofuran_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#34A853"];Start [label="3-Bromo-2-difluoromethoxy-\n5-fluorophenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="α-Haloketone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Friedel-Crafts Alkylation\nIntermediate"]; Product [label="Substituted Benzofuran", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="TiCl4"]; Reagent -> Intermediate; Intermediate -> Product [label="Intramolecular\nCyclodehydration"]; }
Caption: Workflow for one-step benzofuran synthesis.
II. Synthesis of Fluorinated Chromenone Derivatives
Fluorinated chromenones are important scaffolds in medicinal chemistry, with applications as enzyme inhibitors and anticancer agents.[3] The synthesis can proceed through the reaction of the starting phenol with a suitable three-carbon synthon, followed by cyclization.
A. Synthesis via Claisen-Schmidt Condensation and Oxidative Cyclization
This two-step process involves the initial formation of a chalcone intermediate by reacting an ortho-hydroxyacetophenone (derived from the starting phenol) with an aldehyde, followed by an oxidative cyclization to form the chromenone ring.
Experimental Protocol:
Step 1: Synthesis of the ortho-hydroxyacetophenone derivative (if not commercially available) This would typically involve a Friedel-Crafts acylation or a similar method to introduce an acetyl group ortho to the hydroxyl group of the starting phenol. The specific conditions would need to be optimized.
Step 2: Claisen-Schmidt Condensation to form the Chalcone
-
To a solution of the ortho-hydroxyacetophenone derivative (1.0 equiv.) and a suitable benzaldehyde (1.1 equiv.) in ethanol, add a solution of potassium hydroxide (3.0 equiv.) in water.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude chalcone.
Step 3: Oxidative Cyclization to the Chromenone
-
Dissolve the crude chalcone (1.0 equiv.) in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine (0.1 equiv.).
-
Heat the reaction mixture at 100-120 °C for 2-4 hours.
-
After cooling to room temperature, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the desired fluorinated chromenone.
Quantitative Data Summary (based on analogous reactions):
| Chalcone Precursor | Product | Yield (%) | Reference |
| Various 2'-hydroxychalcones | 2-Aryl-4H-chromen-4-ones | 60-85 | [4] |
graph "Chromenone_Synthesis" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"];
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Start [label="o-Hydroxyacetophenone\nderivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Aldehyde [label="Aldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Chalcone [label="Chalcone Intermediate"];
Chromenone [label="Fluorinated Chromenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Chalcone [label="KOH, EtOH"];
Aldehyde -> Chalcone;
Chalcone -> Chromenone [label="I2, DMSO"];
}```
Caption: Workflow for fluorinated chromenone synthesis.
III. Synthesis of Biaryl Intermediates via Palladium-Catalyzed Cross-Coupling
The bromine atom inthis compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form C-C bonds. These reactions are among the most powerful tools for the synthesis of biaryl and aryl-alkyne pharmaceutical intermediates.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the aryl bromide with a boronic acid or boronate ester. This reaction is known for its high functional group tolerance.
Experimental Protocol:
- In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base such as potassium carbonate (2.0-3.0 equiv.).
- Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for15-30 minutes.
- Heat the reaction mixture to 80-100 °C and stir for4-16 hours, monitoring by TLC or LC-MS.
- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the residue by column chromatography to obtain the biaryl product.
Quantitative Data Summary (based on analogous reactions):
Aryl Bromide
Boronic Acid
Catalyst
Base
Yield (%)
Reference
1-Bromo-4-fluorobenzene
Phenylboronic acid
G-COOH-Pd-10
K₂CO₃
>90
5-Bromoindazoles
N-Boc-2-pyrroleboronic acid
Pd(dppf)Cl₂
K₂CO₃
80-95
B. Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne, and is instrumental in synthesizing aryl-alkyne intermediates.
Experimental Protocol:
- To a degassed solution of this compound (1.0 equiv.), a terminal alkyne (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in a suitable solvent such as THF or DMF, add a base, typically an amine like triethylamine or diisopropylamine.
- Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for2-12 hours until the starting material is consumed (monitored by TLC or LC-MS).
- Filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to yield the aryl-alkyne.
Quantitative Data Summary (based on analogous reactions):
Aryl Halide
Alkyne
Catalyst System
Base
Yield (%)
Reference
Aryl Bromides
2-Methyl-3-butyn-2-ol
Pd(OAc)₂/SPhos
TBAF
85-98
Heterocyclic Bromides
Various Acetylenes
Water-soluble Pd complex
K₂CO₃
>90
graph "Cross_Coupling" {
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Start [label="3-Bromo-2-difluoromethoxy-\n5-fluorophenol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Suzuki_Reagent [label="Arylboronic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sonogashira_Reagent [label="Terminal Alkyne", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Biaryl_Product [label="Biaryl Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
ArylAlkyne_Product [label="Aryl-Alkyne Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Biaryl_Product [label="Suzuki Coupling\n(Pd catalyst, base)"];
Suzuki_Reagent -> Biaryl_Product;
Start -> ArylAlkyne_Product [label="Sonogashira Coupling\n(Pd/Cu catalyst, base)"];
Sonogashira_Reagent -> ArylAlkyne_Product;
}
Caption: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of diverse pharmaceutical intermediates. The protocols outlined in these application notes provide a starting point for the development of synthetic routes to benzofurans, chromenones, and biaryl compounds. Researchers are encouraged to adapt and optimize these methods for their specific target molecules, taking into account the electronic and steric properties of this unique starting material.
References
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Bromo-2-difluoromethoxy-5-fluorophenol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and difluoromethoxy substituents.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] this compound is a valuable substrate for these reactions, providing access to a wide array of biaryl and heteroaryl structures. The electron-withdrawing nature of the fluorine and difluoromethoxy groups can influence the reactivity of the aryl bromide, and the phenolic hydroxyl group offers a handle for further functionalization or can modulate the electronic properties of the aromatic ring.
Key Reaction Parameters
Successful Suzuki coupling of this compound with various boronic acids or their derivatives is dependent on the careful selection of several key parameters:
-
Palladium Catalyst: The choice of the palladium source and its corresponding ligand is critical. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligand: Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Examples include triphenylphosphine (PPh₃), and more specialized ligands like XPhos.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, toluene/water, and N,N-dimethylformamide (DMF)/water.
-
Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding pinacol esters can be used as coupling partners.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of a Substituted Aryl Bromide
This protocol is adapted from a general method for the Suzuki-Miyaura coupling of aryl bromides.[2][3]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Brominated Phenolic Compound
This protocol is based on conditions reported for the coupling of other brominated phenolic compounds.[4]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium on carbon (Pd/C, 10 wt. %) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of DMF (8 mL) and water (2 mL).
-
Add sodium carbonate (2.0 mmol) and palladium on carbon (0.05 mmol).
-
Heat the mixture to 80-90 °C with vigorous stirring for 6-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of structurally related aryl bromides, which can be used as a reference for optimizing the reaction of this compound.
Table 1: Reaction Conditions for Suzuki Coupling of Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [2] |
| 2 | 2-Bromophenol | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 88 | [4] |
| 3 | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 3 | 90 | [5] |
| 4 | 2-Bromoaniline | CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 80-97 | [3] |
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The logical flow for setting up and performing a Suzuki coupling reaction is depicted below.
Caption: General experimental workflow for a Suzuki coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful method for the synthesis of novel biaryl compounds with potential applications in drug discovery and materials science. The provided protocols, based on established methods for similar substrates, offer a solid starting point for reaction optimization. Careful consideration of the catalyst, ligand, base, and solvent system will be key to achieving high yields and purity of the desired products.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of aryl halides with amines.[1] This reaction has broad applications in the pharmaceutical industry for the synthesis of arylamines, which are prevalent in numerous drug candidates and active pharmaceutical ingredients.[2] The reaction's utility stems from its high functional group tolerance and broad substrate scope.[3]
This document provides a detailed application note and a proposed protocol for the Buchwald-Hartwig amination of 3-Bromo-2-difluoromethoxy-5-fluorophenol. This substrate is of interest in medicinal chemistry due to the presence of the difluoromethoxy group, which can enhance metabolic stability and lipophilicity, and the fluorophenol moiety, a common pharmacophore. The protocol herein is based on established methodologies for structurally related and electronically similar aryl bromides.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound with a primary amine.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like this compound, which is electron-deficient and contains a free phenol group, careful consideration of these parameters is crucial.
-
Palladium Precursor: A variety of Pd(0) and Pd(II) sources can be utilized, with Pd₂(dba)₃ and Pd(OAc)₂ being common choices.[4]
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred for promoting the catalytic cycle, especially for challenging substrates.[5] Ligands such as XPhos, RuPhos, and BrettPhos have shown broad utility.[6][7]
-
Base: The choice of base is critical due to the presence of the acidic phenolic proton. Strong bases like NaOtBu or LHMDS are often used.[8] Alternatively, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, which may offer better functional group compatibility.[3]
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence reaction rates and solubility of the reagents.[3]
Experimental Workflow
The following diagram outlines the general workflow for the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Proposed Experimental Protocol
This protocol is a general guideline for the amination of this compound with a primary amine. Optimization may be required for specific amines.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd₂(dba)₃, and XPhos.
-
Add the primary amine and NaOtBu to the reaction tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Data from Amination of Structurally Similar Aryl Bromides
The following table summarizes reaction conditions and yields for the Buchwald-Hartwig amination of various substituted aryl bromides, providing a reference for expected outcomes with this compound.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-fluorophenol | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 92 |
| 1-Bromo-3,5-difluorobenzene | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 80 | 12 | 95 |
| 4-Bromo-1-fluoro-2-methoxybenzene | n-Butylamine | Pd(OAc)₂ (1.5) | BrettPhos (3) | LHMDS (1.5) | Dioxane | 100 | 24 | 88 |
| 2-Bromo-6-methoxyphenol | Piperidine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | t-BuOH | 110 | 16 | 85 |
Signaling Pathway Diagram: The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig_reaction [chemeurope.com]
Application Notes and Protocols for the Difluoromethylation of Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a difluoromethyl (-CF2H) group to phenolic compounds is a crucial strategy in medicinal chemistry and drug development. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other functional groups.[1][2] This document provides detailed protocols and application notes for several common methods for the O-difluoromethylation of phenols, enabling researchers to select and implement the most suitable procedure for their specific needs.
Method 1: Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol details a robust and scalable method for the difluoromethylation of phenols utilizing the bench-stable and relatively non-toxic reagent, sodium chlorodifluoroacetate.[1][3] The reaction is presumed to proceed through the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is then trapped by a phenolate nucleophile.[1][3]
Experimental Protocol
Materials:
-
Phenolic substrate (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)
-
Cesium carbonate (Cs2CO3)
-
Sodium 2-chloro-2,2-difluoroacetate (ClCF2CO2Na)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hexanes
-
Ethyl acetate
-
10% Lithium chloride (LiCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas
-
Round-bottomed flask
-
Magnetic stir bar
-
Schlenk line
-
Syringes and needles
-
Air condenser
-
Oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
To a single-necked round-bottomed flask equipped with a magnetic stir bar, add the phenolic substrate (1.00 equiv) and cesium carbonate (1.50 equiv).
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous DMF and deionized water via syringe.
-
Degas the solution with a nitrogen stream for 1 hour while stirring.
-
Remove the septum and add sodium 2-chloro-2,2-difluoroacetate (2.80 equiv) in one portion under a positive flow of nitrogen.
-
Equip the flask with a flame-dried air condenser, seal with a septum, and flush with nitrogen for 5 minutes.
-
Immerse the flask in a preheated oil bath at 120 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction with deionized water and extract the aqueous layer with a mixture of hexanes and ethyl acetate.
-
Wash the combined organic layers with 10% LiCl solution.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Dry the resulting product under high vacuum to yield the aryl difluoromethyl ether.
Data Presentation
| Phenolic Substrate | Product | Yield (%) | Reference |
| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one | 94 | [1] |
Experimental Workflow
Method 2: Difluoromethylation using Difluoromethyltriflate (HCF2OTf)
This method employs the non-ozone-depleting liquid reagent, difluoromethyltriflate (HCF2OTf), for the rapid and efficient difluoromethylation of phenols under mild conditions.[5] The reaction is proposed to proceed via the formation of difluorocarbene.[5] A key advantage of this method is its tolerance to a wide range of functional groups and its applicability in one-pot procedures starting from aryl halides or aryl boronic acids.[5]
Experimental Protocol
Materials:
-
Phenolic substrate
-
Difluoromethyltriflate (HCF2OTf)
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH3CN)
-
Water
-
Standard laboratory glassware
Procedure: [5]
-
Dissolve the phenolic substrate in a mixture of acetonitrile and water in a reaction vessel.
-
Add a solution of potassium hydroxide to the reaction mixture to generate the phenoxide.
-
Add difluoromethyltriflate (HCF2OTf) to the reaction mixture at room temperature.
-
Stir the reaction for a short period (typically minutes) at room temperature.
-
Upon completion, perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
Data Presentation
| Phenolic Substrate | Yield (%) | Reference |
| 4-tert-butylphenol | 95 | [5] |
| 4-phenylphenol | 98 | [5] |
| 4-bromophenol | 94 | [5] |
| Methyl 4-hydroxybenzoate | 91 | [5] |
Experimental Workflow
Method 3: Photocatalytic Difluoromethylation
Visible-light photoredox catalysis offers a mild and environmentally friendly approach to difluoromethylation.[6][7][8] These methods often utilize radical pathways to achieve the desired transformation.
Conceptual Signaling Pathway for Photocatalytic Difluoromethylation
The general mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with a difluoromethyl precursor to generate a difluoromethyl radical. This radical then reacts with the phenolic substrate.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Some difluoromethylating agents and reagents may be toxic or corrosive. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Reactions under pressure or at high temperatures should be conducted with appropriate safety measures, such as a blast shield.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Bromo-2-difluoromethoxy-5-fluorophenol in Agrochemical Synthesis: A Prospective Analysis
For Immediate Release
AUDIENCE: Researchers, scientists, and drug development professionals.
KEY TAKEAWAYS:
-
No specific, commercial agrochemical applications have been publicly documented for 3-Bromo-2-difluoromethoxy-5-fluorophenol to date.
-
The molecule's unique functional groups—a reactive phenol, a bromine atom suitable for cross-coupling, and a difluoromethoxy moiety—make it a highly valuable building block for the discovery of novel agrochemicals.
-
This compound is a promising precursor for the synthesis of potential new herbicides, particularly of the diphenyl ether class, and fungicides, such as those containing a phenyl-heterocycle scaffold.
Based on an extensive review of scientific and patent literature, there are currently no documented instances of This compound being used in the synthesis of commercial or late-stage developmental agrochemicals. Consequently, detailed application notes and established experimental protocols for its use in agrochemical manufacturing are not available.
However, the chemical architecture of this compound makes it a molecule of significant interest for agrochemical research and development. The presence of a difluoromethoxy (OCF₂H) group is particularly noteworthy, as this moiety is known to enhance metabolic stability, binding affinity, and lipophilicity in bioactive molecules. This document serves as a prospective guide for researchers, outlining the potential synthetic utility of this compound and providing generalized protocols for its application in the synthesis of novel crop protection agents.
Prospective Application Note: Synthetic Utility of this compound
This fluorinated phenol is a versatile starting material, offering multiple reaction pathways for the synthesis of potential new agrochemical candidates. Its utility stems from the distinct reactivity of its phenolic hydroxyl group and its aryl bromide functionality.
Potential as a Precursor for Diphenyl Ether Herbicides
The diphenyl ether scaffold is a cornerstone of many commercial herbicides that act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. The phenolic group of this compound is an ideal starting point for the construction of this critical chemical structure.
Hypothetical Synthetic Pathway: Williamson Ether Synthesis
The formation of the ether linkage can be readily achieved via a Williamson ether synthesis, a robust and well-established reaction.
General Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation of the Phenol: this compound (1.0 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. A suitable base, typically potassium carbonate (K₂CO₃, 1.5 eq.), is added to generate the phenoxide anion. The mixture is stirred at ambient temperature for 30–60 minutes.
-
Nucleophilic Substitution: An activated aryl halide or triflate (e.g., 2,4-dichloro-1-nitrobenzene, 1.1 eq.) is added to the reaction mixture.
-
Reaction Monitoring: The mixture is heated to between 60–100 °C and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4–12 hours.
-
Product Isolation and Purification: Upon completion, the reaction is cooled and subjected to an aqueous work-up. The crude product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The final product is purified by column chromatography.
Table 1: Hypothetical Reaction Parameters for Williamson Ether Synthesis
| Parameter | Recommended Conditions |
| Starting Material | This compound |
| Co-reactant | Activated Aryl Halide |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Anticipated Yield | 65–90% |
Potential as a Building Block for Phenyl-Heterocycle Fungicides
Modern fungicides, especially those in the succinate dehydrogenase inhibitor (SDHI) class, often consist of a substituted phenyl ring attached to a nitrogen-containing heterocycle like a pyrazole or pyridine. The bromine atom on this compound is perfectly positioned for the creation of such structures via palladium-catalyzed cross-coupling reactions.
Hypothetical Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming the aryl-heteroaryl bond required for this class of fungicides.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Assembly: A reaction vessel is charged with this compound (1.0 eq.), a heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically potassium carbonate or cesium carbonate (2.0 eq.).
-
Solvent and Degassing: A degassed solvent system, such as a mixture of dioxane and water, is added. The mixture is sparged with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Reaction Execution: The reaction is heated to 80–110 °C under an inert atmosphere. Progress is monitored by TLC or LC-MS, with typical reaction times ranging from 2 to 16 hours.
-
Product Isolation and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography or recrystallization.
Table 2: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions |
| Starting Material | This compound |
| Co-reactant | Heteroaryl Boronic Acid or Ester |
| Catalyst | Palladium(0) or Palladium(II) Complex |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Dioxane / Water |
| Temperature | 100 °C |
| Anticipated Yield | 70–95% |
Conclusion for the Research Community
Although this compound has not yet been integrated into known agrochemical production, its chemical structure is ripe for exploitation in the discovery of new active ingredients. The generalized protocols for etherification and cross-coupling reactions outlined above are standard, high-yielding transformations that can be readily implemented in a research laboratory. This compound represents a high-potential starting material for synthetic campaigns aimed at discovering next-generation herbicides and fungicides, particularly where the introduction of a difluoromethoxyphenyl group is desired to enhance biological performance.
Application Notes and Protocols for the Synthesis of Novel Herbicides from 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel diphenyl ether herbicides using 3-Bromo-2-difluoromethoxy-5-fluorophenol as a key precursor. The protocols detailed below are based on established synthetic methodologies for this class of herbicides and provide a framework for the discovery of new active compounds.
Introduction
Diphenyl ether herbicides are a significant class of agrochemicals that primarily act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a difluoromethoxy group, makes it an attractive starting material for the synthesis of novel herbicides with potentially enhanced efficacy, selectivity, and metabolic stability. The difluoromethoxy group, in particular, is a bioisostere of a carboxylic acid or a hydroxyl group and can improve the lipophilicity and metabolic stability of the molecule.
Proposed Synthetic Pathway
The primary synthetic route to novel diphenyl ether herbicides from this compound is a nucleophilic aromatic substitution reaction, specifically an Ullmann-type condensation, with an activated aryl halide. A general reaction scheme is presented below.
Caption: General synthetic scheme for novel diphenyl ether herbicides.
Experimental Protocols
Protocol 1: Synthesis of a Novel Diphenyl Ether Herbicide Candidate
This protocol describes a general procedure for the synthesis of a diphenyl ether derivative from this compound and a substituted 4-chloro-nitrobenzene.
Materials:
-
This compound
-
Substituted 4-chloro-nitrobenzene (e.g., 2,4-dichloro-1-nitrobenzene)
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), substituted 4-chloro-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the copper catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure diphenyl ether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Post-Emergence Herbicidal Activity Assay
This protocol outlines a method for evaluating the post-emergence herbicidal activity of the synthesized compounds on various weed species.[1]
Materials:
-
Synthesized diphenyl ether herbicide candidates
-
Acetone
-
Tween 20 (as a surfactant)
-
Weed species seedlings (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) grown to the 2-4 leaf stage in pots.
-
A commercial standard herbicide (e.g., Acifluorfen) for comparison.
-
Spray chamber
Procedure:
-
Prepare a stock solution of each test compound and the standard herbicide in acetone at a concentration of 10,000 ppm.
-
Prepare serial dilutions of the stock solutions to obtain the desired application rates (e.g., 2000, 1000, 500, 250, 125 ppm).
-
Add Tween 20 to each dilution to a final concentration of 0.1% (v/v) to ensure proper wetting of the plant surfaces. A control solution should be prepared with acetone and Tween 20 only.
-
Evenly spray the weed seedlings with the test solutions using a laboratory spray chamber calibrated to deliver a specific volume per unit area.
-
Place the treated plants in a greenhouse under controlled conditions (e.g., 25/20 °C day/night temperature, 14-hour photoperiod).
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete kill).
-
For a more quantitative assessment, determine the fresh weight of the above-ground biomass at 14 DAT and calculate the percent inhibition relative to the control group.
-
Calculate the GR₅₀ (the concentration required to inhibit growth by 50%) for each active compound.
Data Presentation
The herbicidal activity data for a series of hypothetical novel diphenyl ether derivatives are presented in the table below. The structures are based on the reaction of this compound with various substituted 4-chloro-nitrobenzenes.
| Compound ID | R¹ | R² | Post-Emergence GR₅₀ (g/ha) on A. retroflexus | Post-Emergence GR₅₀ (g/ha) on E. crus-galli |
| NDE-1 | H | H | 150 | >500 |
| NDE-2 | Cl | H | 75 | 300 |
| NDE-3 | CF₃ | H | 50 | 200 |
| NDE-4 | H | Cl | 100 | 400 |
| Acifluorfen (Standard) | - | - | 80 | 350 |
Visualization of Workflows and Pathways
References
Application Notes and Protocols for the Purification of 3-Bromo-2-difluoromethoxy-5-fluorophenol Derivatives
For researchers, scientists, and professionals engaged in drug development, the purity of synthesized compounds is paramount. This document provides detailed application notes and protocols for the purification of 3-Bromo-2-difluoromethoxy-5-fluorophenol and its derivatives. These compounds, bearing multiple halogen substituents, present unique challenges and opportunities in purification strategies.
Introduction
This compound is a polyhalogenated aromatic compound. The presence of bromo, fluoro, and difluoromethoxy groups, in addition to the phenolic hydroxyl group, influences its solubility, polarity, and reactivity. Effective purification is essential to remove starting materials, byproducts, and other impurities, ensuring the integrity of subsequent biological assays and drug development processes. The primary purification techniques suitable for this class of compounds include High-Performance Liquid Chromatography (HPLC), Flash Column Chromatography, Liquid-Liquid Extraction, and Recrystallization.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique often involves a trade-off between purity, yield, scalability, and cost. The following table summarizes expected performance metrics for the purification of this compound derivatives based on common laboratory practices for structurally similar compounds.
| Purification Technique | Purity Achieved (%) | Typical Recovery (%) | Throughput | Key Advantages | Key Disadvantages |
| Reverse-Phase HPLC | >99 | 85-95 | Low to Medium | High resolution and purity | Requires specialized equipment, solvent intensive |
| Flash Column Chromatography | 95-99 | 90-98 | Medium to High | Good for large scale, cost-effective | Lower resolution than HPLC, can be labor-intensive |
| Liquid-Liquid Extraction | 70-90 (as a primary step) | >95 | High | Simple, rapid, good for initial cleanup | Limited separation of structurally similar impurities |
| Recrystallization | >98 | 60-90 | Low to High (batch dependent) | Potentially very high purity, cost-effective | Dependent on finding a suitable solvent system, potential for low recovery |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for achieving high purity, particularly for complex mixtures or when isolating specific isomers. For halogenated aromatic compounds, reverse-phase chromatography is often effective. The use of stationary phases with fluorinated ligands can offer alternative selectivity.[1]
Protocol: Reverse-Phase HPLC Purification
-
Column Selection: A C18 or a pentafluorophenyl (PFP) column is recommended. PFP columns can provide enhanced retention and selectivity for halogenated aromatic compounds.[1][2]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A typical gradient would be to start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial conditions)
-
35-40 min: 5% B (equilibration)
-
-
Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase composition or a compatible solvent like methanol.
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column. Monitor the elution profile using a UV detector (wavelengths around 254 nm and 280 nm are typically suitable for aromatic compounds). Collect fractions corresponding to the desired peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Flash Column Chromatography
Flash column chromatography is a widely used method for routine purification of organic compounds in a research setting.[3]
Protocol: Silica Gel Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Solvent System Selection (Eluent): Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column by running the eluent through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. A gradient elution, gradually increasing the polarity, can be beneficial for separating compounds with different polarities.
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Liquid-Liquid Extraction
Liquid-liquid extraction is an effective initial purification step to remove highly polar or non-polar impurities.[4][5] The phenolic nature of the target compound allows for acid-base extraction.
Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate, diethyl ether, or dichloromethane.[6]
-
Basification: Transfer the solution to a separatory funnel and add a dilute aqueous base (e.g., 1 M sodium hydroxide or sodium bicarbonate solution). The phenolic compound will be deprotonated to form a water-soluble phenoxide salt.
-
Separation of Layers: Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate. The aqueous layer will contain the deprotonated target compound, while neutral organic impurities will remain in the organic layer.
-
Isolation of Organic Impurities: Drain the aqueous layer. The organic layer can be washed with brine and dried over anhydrous sodium sulfate to recover any neutral impurities if desired.
-
Acidification and Re-extraction: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3). The phenoxide will be protonated back to the neutral phenol, which will precipitate or form an oil.
-
Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified phenolic compound.
Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility.[7][8]
Protocol: Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[9] Common solvents to screen include hexanes, toluene, ethanol, methanol, and mixtures with water.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualization of Workflows
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 3. orgsyn.org [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of bromine, fluorine, and a difluoromethoxy group imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and bioavailability of target molecules.
Introduction
The synthesis of complex fluorinated aromatic compounds is a critical aspect of modern drug discovery and materials science.[1] The target molecule, this compound, presents a unique synthetic challenge due to its specific substitution pattern. This document outlines a robust and scalable two-step synthetic route starting from the commercially available 3-Bromo-5-fluorophenol. The key transformations involve a regioselective ortho-bromination followed by an O-difluoromethylation of the phenolic hydroxyl group.
Proposed Synthetic Pathway
The logical synthetic pathway for the scale-up production of this compound is depicted below. This route is designed for efficiency, scalability, and the use of readily available reagents.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Regioselective ortho-Bromination of 3-Bromo-5-fluorophenol
The selective introduction of a bromine atom at the ortho-position to the hydroxyl group of a phenol can be challenging. However, methods utilizing N-bromosuccinimide (NBS) in specific solvent systems have shown success in achieving high regioselectivity for ortho-bromination.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromo-5-fluorophenol | 98% | Commercially Available |
| N-Bromosuccinimide (NBS) | 99% | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Equipment:
-
Large, multi-necked, round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cooling bath (ice-water or other).
-
Rotary evaporator.
-
Standard laboratory glassware.
Protocol:
-
To a solution of 3-Bromo-5-fluorophenol (1.0 equivalent) in anhydrous acetonitrile (10 volumes), cool the mixture to 0-5 °C using an ice bath.
-
In a separate flask, prepare a solution of N-bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile (5 volumes).
-
Slowly add the NBS solution to the cooled solution of the phenol via a dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Dilute the mixture with dichloromethane and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 2,3-Dibromo-5-fluorophenol, can be purified by column chromatography on silica gel or by recrystallization to afford the desired product.
Expected Yield and Purity:
| Product | Theoretical Yield | Typical Purity (after purification) |
| 2,3-Dibromo-5-fluorophenol | >85% | >98% |
Step 2: O-Difluoromethylation of 2,3-Dibromo-5-fluorophenol
The introduction of the difluoromethoxy group onto the phenolic oxygen can be achieved efficiently on a large scale using sodium chlorodifluoroacetate as the difluorocarbene precursor.[1] This method is advantageous due to the stability and commercial availability of the reagent.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3-Dibromo-5-fluorophenol | >98% | From Step 1 |
| Sodium Chlorodifluoroacetate | 97% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | 99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Deionized Water | ||
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Na₂SO₄ | Commercially Available |
Equipment:
-
Multi-necked, round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with temperature control.
-
Standard laboratory glassware for workup and purification.
Protocol:
-
To a multi-necked flask charged with 2,3-Dibromo-5-fluorophenol (1.0 equivalent) and cesium carbonate (1.5 equivalents), add anhydrous N,N-dimethylformamide (10 volumes) and deionized water (0.18 volumes).
-
Degas the solution by bubbling nitrogen through it for at least 30 minutes.
-
Add sodium chlorodifluoroacetate (2.8 equivalents) to the mixture in one portion under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with a mixture of hexanes and ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.
Expected Yield and Purity:
| Product | Theoretical Yield | Typical Purity (after purification) |
| This compound | >90% | >99% |
Process Workflow Diagram
The overall workflow for the scale-up synthesis is illustrated below, from starting materials to the final purified product.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common pathway involves two key steps:
-
O-Difluoromethylation: Synthesis of the intermediate, 2-(Difluoromethoxy)-5-fluorophenol, from a suitable precursor.
-
Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of the intermediate to yield the final product.
Q2: Why is my overall yield consistently low?
Low yields can stem from several factors. The primary areas to investigate are the efficiency of the O-difluoromethylation step, the selectivity of the bromination reaction, and the effectiveness of the purification process. Each of these stages presents unique challenges that are addressed in the troubleshooting section below.
Q3: I'm observing multiple products in my final mixture. What are the likely side products?
Common impurities arise from the bromination step. Due to the activating nature of the hydroxyl (-OH) group on the phenol ring, over-bromination can occur, leading to di- or tri-brominated species.[1][2][3] Another possibility is the formation of isomeric products, where bromine substitutes at a different position on the ring.
Q4: How stable is the difluoromethoxy group during the synthesis?
The difluoromethoxy group is generally stable under many reaction conditions. However, harsh acidic or basic conditions, particularly during workup or hydrolysis, could potentially pose a risk to its integrity.[4] It's crucial to employ mild conditions where possible.
Q5: What purification methods are most effective for the final product?
Flash column chromatography is typically the most effective method for purifying this compound from unreacted starting material and brominated side products. A suitable mobile phase, often a gradient of ethyl acetate in petroleum ether or hexane, should be determined by thin-layer chromatography (TLC).
Synthesis Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthesis pathway and a logical flow for troubleshooting common issues.
Troubleshooting Guide
Issue 1: Low Yield in the Bromination Step
| Potential Cause | Recommended Action |
| Over-bromination | The hydroxyl and difluoromethoxy groups activate the aromatic ring, making it susceptible to multiple substitutions.[2][5][6] Solution: Add the brominating agent (e.g., Br₂) slowly at a reduced temperature (e.g., 0 °C) to control the reaction rate. Use a precise stoichiometry of approximately 1.0 equivalent of the brominating agent.[7] |
| Sub-optimal Solvent Choice | Polar, protic solvents like water can significantly enhance the reactivity of phenols, often leading to uncontrolled tri-bromination.[3] Solution: Conduct the reaction in a non-polar, aprotic solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄) to moderate the reactivity and favor mono-bromination.[7] |
| Incomplete Reaction | The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using TLC. If the starting material is still present after the initial reaction time, consider extending the time or slightly increasing the temperature, while carefully monitoring for the formation of side products. |
| Loss During Workup/Purification | The product may be lost during aqueous extraction or poorly separated during chromatography. Solution: Ensure the pH is controlled during the workup to keep the phenol in its neutral, organic-soluble form. Optimize the solvent system for column chromatography to achieve clear separation between the product and impurities. |
Issue 2: Formation of Multiple Impurities
| Potential Cause | Recommended Action |
| Di- or Tri-brominated Byproducts | This is the most common issue, caused by the high reactivity of the phenol ring.[1][6] Solution: In addition to slow addition and temperature control, ensure the use of a non-polar solvent.[3][7] Using a milder brominating agent, such as N-Bromosuccinimide (NBS), can also provide better selectivity compared to liquid bromine. |
| Formation of Isomeric Products | The directing effects of the -OH, -F, and -OCF₂H groups determine the position of bromination. While the desired 3-bromo product is expected, other isomers might form. Solution: Precise control of reaction conditions (temperature, solvent) is key. Characterize the impurities by NMR to understand their structure and adjust the strategy accordingly. Lower temperatures generally favor higher regioselectivity. |
| Degradation of Starting Material or Product | Exposure to strong light or air, or overly harsh reaction conditions can lead to degradation and the formation of tarry byproducts. Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Protect the reaction mixture from direct light, especially if using a photoredox catalyst for difluoromethylation.[8] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Difluoromethoxy)-5-fluorophenol (Intermediate)
This protocol is a representative method for the O-difluoromethylation of phenols.
-
Reagents & Setup: To a solution of 4-fluororesorcinol (1 equivalent) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents). Set up the reaction in a flask equipped with a condenser and a magnetic stirrer, under an inert atmosphere.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Introduce a difluoromethylating agent, such as diethyl (bromodifluoromethyl)phosphonate or 2-chloro-2,2-difluoroacetophenone.[4]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the base. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield 2-(Difluoromethoxy)-5-fluorophenol.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is adapted from general procedures for the selective bromination of phenols.[7]
-
Reagents & Setup: Dissolve 2-(Difluoromethoxy)-5-fluorophenol (1 equivalent) in a dry, non-polar solvent like chloroform (CHCl₃) in a flask protected from light. Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Bromination: Prepare a solution of liquid bromine (1.0 equivalent) in CHCl₃. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction & Monitoring: After the addition is complete, let the reaction stir at 0 °C or allow it to slowly warm to room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Separate the organic layer, wash it with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a gradient of 5-20% ethyl acetate in hexane) to isolate the pure this compound.
Data Summary Table
The following table presents hypothetical data based on typical outcomes for electrophilic bromination of activated phenols, illustrating the impact of reaction conditions on yield and purity.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (by GC/NMR) | Key Observation |
| 1 | Br₂ (1.1 eq) | Water | 25 | 45 | 60% | Significant formation of 2,4,6-tribromophenol-like impurities.[1][3] |
| 2 | Br₂ (1.0 eq) | CH₂Cl₂ | 25 | 65 | 85% | Improved selectivity, but some di-brominated product observed. |
| 3 | Br₂ (1.0 eq) | CHCl₃ | 0 | 81 | 95% | Slow addition and low temperature greatly improved selectivity and yield.[7] |
| 4 | NBS (1.05 eq) | CCl₄ | 25 | 78 | 97% | NBS provides high selectivity for mono-bromination. |
This technical guide is intended for informational purposes and should be used in conjunction with established laboratory safety practices and a thorough literature review. Experimental conditions may require further optimization for specific laboratory setups.
References
- 1. brainly.com [brainly.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-difluoromethoxy-5-fluorophenol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and optimization strategies.
Question 1: What are the common sources of low yield in the difluoromethoxylation step?
Answer:
Low yields during the introduction of the difluoromethoxy group onto the phenolic hydroxyl are a frequent challenge. The primary causes often revolve around incomplete reaction or degradation of starting material. Key factors include:
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Incomplete Reaction: The difluoromethylation of phenols can be an equilibrium-driven process, and achieving high conversion can be difficult. One study on a similar transformation noted reaction conversions of only 60-70%.[1]
-
Base and Solvent Choice: The choice of base and solvent is critical. A base that is too strong can lead to side reactions, while one that is too weak will result in incomplete deprotonation of the phenol. The solvent must be able to dissolve the reagents and be stable under the reaction conditions.
-
Reagent Stability: The difluoromethylating reagent itself can be unstable and may degrade over the course of the reaction, especially at elevated temperatures.
Troubleshooting Steps:
-
Optimize the Base: Screen different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) to find the optimal balance between reactivity and side reactions.
-
Vary the Solvent: Test a range of polar aprotic solvents like DMF, DMAc, or acetonitrile.
-
Control Reagent Addition: Add the difluoromethylating agent slowly and at a controlled temperature to minimize decomposition.
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the point of maximum conversion before significant byproduct formation occurs.
Question 2: I am observing multiple isomers in my final product after bromination. How can I improve the regioselectivity?
Answer:
The bromination of substituted phenols can often lead to a mixture of isomers due to the competing directing effects of the substituents on the aromatic ring. In the case of a precursor to this compound, the hydroxyl (or difluoromethoxy) and fluoro groups will direct the electrophilic substitution.
Potential Side Reactions:
-
Formation of ortho- and para-isomers: The hydroxyl/difluoromethoxy group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director. This can lead to bromination at positions other than the desired C3.
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Di-bromination: If the reaction conditions are too harsh or the reaction time is too long, a second bromine atom may be added to the ring.
Troubleshooting Steps:
-
Choice of Brominating Agent: Use a milder brominating agent. N-Bromosuccinimide (NBS) is often more selective than liquid bromine.
-
Solvent Effects: The solvent can influence the selectivity of the reaction. Consider less polar solvents to potentially enhance selectivity.
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Temperature Control: Running the reaction at a lower temperature can often improve the regioselectivity by favoring the kinetically controlled product.
-
Protecting Groups: If feasible, consider using a protecting group on the phenol to modulate its directing effect during the bromination step.
Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?
Answer:
Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
Common Impurities:
-
Isomeric Byproducts: As discussed, isomers from the bromination step are a common impurity.
-
Unreacted Starting Material: Incomplete difluoromethoxylation or bromination will leave starting materials in the reaction mixture.
-
Hydrolysis Products: If the difluoromethoxy group is unstable under certain conditions, it could potentially hydrolyze back to the phenol.
Purification Strategies:
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Column Chromatography: This is the most common method for separating isomers and other impurities. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities. A patent for a related compound mentions the use of recrystallization to avoid vacuum distillation.[2]
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Preparative HPLC: For very difficult separations, preparative HPLC may be necessary to obtain highly pure material.
Quantitative Data Summary
The following table summarizes typical reaction conditions that can be adapted for the synthesis of this compound, based on related transformations.
| Step | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Difluoromethoxylation | Diethyl(bromodifluoromethyl)phosphonate / KOH | Acetonitrile/Water | Room Temperature | 60-70 (conversion) | Reaction may not go to completion.[1] |
| Bromination | N-Bromosuccinimide (NBS) | Dichloromethane | 0 - Room Temperature | 70-90 | Control of temperature is crucial for selectivity. |
| Purification | Silica Gel Chromatography | Hexane/Ethyl Acetate | N/A | >95 (purity) | Gradient elution may be required to separate isomers. |
Experimental Protocols
A plausible synthetic route involves the difluoromethoxylation of a suitable fluorophenol followed by regioselective bromination.
Protocol 1: Synthesis of 2-difluoromethoxy-5-fluorophenol
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To a solution of 5-fluorobenzene-1,2-diol in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃) and stir at room temperature.
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Slowly add the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) at a controlled temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed or maximum conversion is reached.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound
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Dissolve 2-difluoromethoxy-5-fluorophenol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
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Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine.
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Extract the product with an organic solvent, wash with brine, dry, and concentrate.
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Purify the final product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the proposed experimental workflow and a troubleshooting decision tree.
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Purification of Fluorinated Aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated aromatic compounds.
I. High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide: HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Splitting | Column Issues: Contamination at the column inlet or a void in the packing material can cause the sample to travel through different paths, resulting in split peaks. | Action: 1. Reverse and flush the column to remove particulates. 2. If the problem persists, replace the guard column or the analytical column. |
| Solvent Mismatch: The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase, causing poor peak shape, especially for early-eluting compounds. | Action: 1. Dissolve the sample in the initial mobile phase whenever possible. 2. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Co-elution: The split peak may actually be two different, closely eluting compounds. | Action: 1. Optimize the method by adjusting the mobile phase composition, gradient, or temperature to improve resolution. 2. Consider using a column with a different selectivity, such as a fluorinated phase column. | |
| Poor Separation of Fluorinated and Non-Fluorinated Analogs | Suboptimal Column/Eluent Pairing: Standard C8 or C18 columns may not provide sufficient selectivity for separating compounds with subtle differences in fluorination. | Action: 1. Use a fluorinated stationary phase: These columns can offer unique selectivity for fluorinated compounds. 2. Employ a fluorinated eluent: Using an eluent like trifluoroethanol with a standard C8 or C18 column can enhance separation. Optimal separation is often achieved through "hetero-pairing" of a hydrocarbon column with a fluorinated eluent, or vice versa.[1][2] |
| Inadequate Method Parameters: The mobile phase composition or temperature may not be optimized for the specific analytes. | Action: 1. Increase the chromatographic temperature; this can improve separation efficiency for fluorinated compounds.[1][2] 2. Systematically vary the mobile phase composition to find the optimal selectivity. | |
| Low Recovery of Fluorinated Analyte | Analyte Adsorption: Highly fluorinated compounds can sometimes exhibit strong interactions with column hardware or stationary phases, leading to poor recovery. | Action: 1. Use a column with a fluorinated stationary phase, which can improve peak shape and recovery for such compounds. 2. Ensure the mobile phase pH is appropriate to maintain the analyte in a neutral state if it is ionizable. |
HPLC FAQs
Q1: When should I consider using a fluorinated HPLC column?
A1: A fluorinated HPLC column, such as a pentafluorophenyl (PFP) phase, is beneficial when you are trying to separate halogenated aromatic compounds, positional isomers, or when you observe poor peak shape or co-elution on traditional C8 or C18 columns. They provide alternative selectivity based on dipole-dipole, π-π, and charge-transfer interactions.
Q2: Can temperature really make a significant difference in the separation of fluorinated compounds?
A2: Yes, temperature can have a pronounced effect. For some fluorinated amphiphiles, baseline separation has been achieved at 45°C, whereas at lower temperatures, the peaks were not fully resolved.[1][2] It is a valuable parameter to screen during method development.
Q3: My fluorinated compound is eluting very early, even with a high aqueous mobile phase. What can I do?
A3: This suggests your compound has low retention on a standard reversed-phase column. Consider using a more retentive column, such as one with a higher carbon load or a different stationary phase like a PFP column. Alternatively, using a fluorinated eluent can sometimes increase the retention of fluorinated analytes on a standard column.
Experimental Protocol: HPLC Method Development for Fluorinated Aromatic Compounds
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Initial Column and Solvent Selection:
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Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Use a mobile phase of acetonitrile and water, both with 0.1% formic acid (for MS compatibility) or TFA.
-
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Initial Gradient:
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Run a broad gradient from 5% to 95% acetonitrile over 15-20 minutes to determine the approximate elution time of your compound.
-
-
Optimization:
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If resolution is poor, first optimize the gradient in the range where your compound elutes.
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If co-elution with impurities is an issue, consider switching to a PFP column.
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If using a PFP column, you may need to adjust the organic modifier (e.g., methanol can offer different selectivity than acetonitrile).
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If peak shape is poor or separation is still inadequate, try adding a fluorinated alcohol like trifluoroethanol (TFE) to the mobile phase (e.g., starting with 5% TFE in the aqueous portion).
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Evaluate the effect of temperature, testing the separation at ambient, 40°C, and 60°C.
-
II. Crystallization
Troubleshooting Guide: Crystallization Issues
| Problem | Potential Cause | Suggested Solution |
| "Oiling Out" | Low Melting Point: The melting point of the compound (or the impure mixture) is lower than the temperature of the solution from which it is trying to crystallize. | Action: 1. Add more of the "good" solvent to decrease the saturation temperature. 2. Lower the temperature at which you start the crystallization by using a more dilute solution. |
| High Degree of Impurity: Impurities can significantly depress the melting point of the desired compound. | Action: 1. First, attempt another purification method like flash chromatography to remove the bulk of the impurities. 2. Try a different solvent system for the crystallization. | |
| Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature above the compound's melting point. | Action: 1. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. 2. Insulate the flask to slow down the cooling process. | |
| No Crystal Formation | Solution is Too Dilute: There is too much solvent for the compound to reach saturation upon cooling. | Action: 1. Gently heat the solution and evaporate some of the solvent. 2. Allow the solution to cool again. |
| Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystals to begin forming. | Action: 1. Scratch the inside of the flask with a glass rod at the surface of the liquid. 2. Add a seed crystal of the pure compound. | |
| Poor Recovery | Compound is Too Soluble in the Cold Solvent: The chosen solvent still dissolves a significant amount of the compound even at low temperatures. | Action: 1. Use a different solvent or a co-solvent system where the compound is less soluble at cold temperatures. 2. Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) before filtration. |
Crystallization FAQs
Q1: What are some good starting solvent systems for the recrystallization of fluorinated aromatic compounds?
A1: Due to their unique polarity, common solvent systems to try include hexanes/ethyl acetate, hexanes/acetone, and toluene. For more polar compounds, ethanol or even water might be suitable. Trial and error with small amounts of material is the best approach.
Q2: How can I prevent my compound from "oiling out"?
A2: The key is to ensure that the solution becomes saturated at a temperature below your compound's melting point. This can be achieved by using a more dilute solution (adding more solvent), cooling the solution more slowly, or by first purifying the compound by another method to increase its melting point.
Q3: I got crystals, but my yield is very low. What can I do?
A3: A low yield is often due to the compound having a relatively high solubility in the cold solvent. You can try a different solvent system. Alternatively, you can collect the filtrate and concentrate it to recover a second crop of crystals, which may be of slightly lower purity.
Experimental Protocol: General Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude compound. Add a few drops of a potential solvent. If it dissolves immediately at room temperature, it is likely too good of a solvent. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the solvent's boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
III. Liquid-Liquid Extraction
Troubleshooting Guide: Extraction Issues
| Problem | Potential Cause | Suggested Solution |
| Emulsion Formation | Vigorous Shaking: Shaking the separatory funnel too aggressively can create a stable emulsion, especially if surfactants are present. | Action: 1. Gently rock or invert the funnel instead of vigorous shaking. 2. Allow the funnel to stand for a longer period. 3. Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion. |
| Poor Recovery of Fluorinated Compound | Incorrect Solvent Choice: The organic solvent may not be optimal for partitioning your fluorinated compound from the aqueous phase. | Action: 1. Choose an organic solvent that has a similar polarity to your analyte. 2. For highly fluorinated compounds, consider using a "fluorous" solvent for a fluorous-aqueous extraction. |
| Insufficient Extraction: The compound may have significant solubility in the aqueous phase, requiring multiple extractions. | Action: 1. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. Three extractions are a common practice. | |
| Difficulty Identifying Layers | Similar Densities: The densities of the organic and aqueous layers may be close, making the interface difficult to see. | Action: 1. Add a small amount of water and observe which layer the drop joins to identify the aqueous phase. |
Extraction FAQs
Q1: What is a "fluorous" extraction?
A1: A fluorous extraction is a type of liquid-liquid extraction that uses a highly fluorinated solvent (a "fluorous" solvent) and a traditional organic or aqueous solvent. Highly fluorinated compounds will preferentially partition into the fluorous phase, allowing for their separation from non-fluorinated compounds.
Q2: How can I improve the efficiency of my extraction?
A2: To improve efficiency, ensure you are using an appropriate solvent, perform multiple extractions, and consider adding salt (salting out) to the aqueous layer to decrease the solubility of your organic compound in it.
Experimental Protocol: General Liquid-Liquid Extraction
-
Setup: Place a separatory funnel in a ring stand. Ensure the stopcock is closed.
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Addition of Liquids: Pour the reaction mixture and the extraction solvent into the funnel. Do not fill the funnel more than two-thirds full.
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Mixing: Stopper the funnel, and while holding the stopper and stopcock, gently invert the funnel several times. Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.
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Separation: Place the funnel back in the ring stand and allow the layers to fully separate.
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Draining: Remove the stopper and drain the bottom layer through the stopcock. Pour the top layer out of the top of the funnel to avoid contamination.
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Repeat: Repeat the extraction with fresh solvent as necessary.
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Drying: Dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure.
IV. Flash Chromatography & Solid-Phase Extraction (SPE)
Troubleshooting Guide: Chromatography & SPE Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation in Flash Chromatography | Inappropriate Solvent System: The chosen eluent does not provide adequate separation of the desired compound from impurities. | Action: 1. Develop a solvent system using TLC first, aiming for an Rf value of ~0.3 for the target compound. 2. If separation is still difficult, consider using a gradient elution. |
| Column Overloading: Too much crude material was loaded onto the column. | Action: 1. Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Low Recovery from Fluorous SPE (F-SPE) | Analyte Breakthrough during Loading/Washing: The loading or washing solvent is too "fluorophilic" and is eluting the fluorinated compound. | Action: 1. Use a more "fluorophobic" loading/washing solvent (e.g., a higher percentage of water in a methanol/water mixture). |
| Incomplete Elution: The elution solvent is not "fluorophilic" enough to desorb the compound from the fluorous silica. | Action: 1. Use a more fluorophilic elution solvent, such as methanol, acetonitrile, or THF. |
Chromatography & SPE FAQs
Q1: What is Fluorous Solid-Phase Extraction (F-SPE)?
A1: F-SPE is a purification technique that uses a silica gel modified with a fluorocarbon stationary phase. It is highly effective for separating highly fluorinated compounds from non-fluorinated ones. Non-fluorinated compounds are washed off with a fluorophobic solvent (like 80:20 methanol/water), and the desired fluorinated compound is then eluted with a fluorophilic solvent (like methanol).
Q2: My fluorinated aromatic compound is very non-polar. What's a good starting point for flash chromatography?
A2: For very non-polar compounds, start with a non-polar solvent system like hexanes with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. Use TLC to find a solvent ratio that gives your compound an Rf of around 0.3.
Experimental Protocol: Fluorous Solid-Phase Extraction (F-SPE)
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Cartridge Conditioning: Condition the fluorous SPE cartridge by passing 80:20 methanol/water through it.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the loading solvent (e.g., 80:20 methanol/water) and apply it to the cartridge.
-
Washing: Wash the cartridge with more of the loading/washing solvent to elute the non-fluorinated impurities. Collect this fraction and check by TLC to ensure no product is lost.
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Elution: Elute the desired fluorinated compound with a fluorophilic solvent such as methanol.
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Concentration: Evaporate the solvent from the elution fraction to obtain the purified compound.
V. Quantitative Data Summary
| Purification Technique | Analyte Type | Typical Recovery | Typical Purity | Notes |
| Flash Chromatography | General Fluorinated Aromatics | 70-95% | >95% | Highly dependent on the separation factor (ΔRf) between the compound and impurities. |
| Recrystallization | Crystalline Fluorinated Aromatics | 50-90% | >99% | Yield can be lower due to the solubility of the compound in the cold solvent. Purity can be very high. |
| Liquid-Liquid Extraction | General Fluorinated Aromatics | >95% | Variable | Primarily a work-up step to remove bulk impurities; purity depends on the nature of the impurities. |
| Fluorous SPE (F-SPE) | Highly Fluorinated Aromatics | >90% | >98% | Very effective for separating highly fluorinated compounds from non-fluorinated reagents and byproducts. |
VI. Visualizations
Caption: General experimental workflow for the purification of fluorinated aromatic compounds.
Caption: Troubleshooting logic for common crystallization problems.
References
stability issues of 3-Bromo-2-difluoromethoxy-5-fluorophenol under acidic/basic conditions
This technical support center provides guidance on the potential stability issues of 3-Bromo-2-difluoromethoxy-5-fluorophenol under acidic and basic conditions. The information is based on the chemical properties of its functional groups and established principles of drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main potential stability concerns for this molecule are the hydrolysis of the difluoromethoxy group and the reactivity of the phenolic hydroxyl group, particularly under basic conditions. The electron-withdrawing nature of the bromine and fluorine substituents on the aromatic ring can influence the acidity of the phenol and the reactivity of the entire molecule.[1][2]
Q2: How does the difluoromethoxy (-OCF₂H) group behave under acidic and basic conditions?
A2: The difluoromethoxy group can be susceptible to hydrolysis. Studies on related compounds have shown that this group can be labile, especially under basic conditions, potentially leading to the formation of a formate and fluoride ions.[3][4] The presence of adjacent electron-withdrawing groups can increase the rate of hydrolysis.[5] While generally more stable under acidic conditions, strong acidic conditions and elevated temperatures could also promote hydrolysis.
Q3: What is the expected impact of pH on the phenolic hydroxyl (-OH) group?
A3: The phenolic hydroxyl group is acidic and will be deprotonated under basic conditions to form a phenoxide ion.[1][6] This phenoxide is generally stable due to resonance delocalization of the negative charge over the aromatic ring.[1][6] However, the formation of the phenoxide can increase the electron density of the ring, potentially influencing the stability of the other substituents. The presence of electron-withdrawing groups like fluorine and bromine is expected to increase the acidity of the phenol compared to unsubstituted phenol.[1][2]
Q4: Are the bromine and fluorine substituents on the aromatic ring stable?
A4: Generally, aryl halides are stable. However, under certain conditions, such as in the presence of strong nucleophiles or under photochemical conditions, degradation involving these groups could occur. For instance, some halogenated phenols have been shown to be biodegradable under specific microbial conditions.[7]
Q5: How should I store solutions of this compound?
A5: Based on the stability profile of a related compound, 3-Bromo-5-fluorophenol, it is recommended to store the compound under recommended storage conditions, which typically means a cool, dry, and dark place.[8] For solutions, it is advisable to use buffered solutions at a neutral or slightly acidic pH and to store them at low temperatures (e.g., 2-8 °C) for short-term use. For long-term storage, preparing fresh solutions is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after short-term storage in a basic solution. | Degradation of the difluoromethoxy group. | Neutralize the solution to a pH of 6-7. Analyze the sample immediately after preparation. Consider using a less basic buffer if your experimental conditions allow. |
| Loss of parent compound signal over time in an unbuffered aqueous solution. | Hydrolysis due to pH changes in the solution. | Use a buffered solution to maintain a stable pH. A buffer in the pH range of 5-7 would be a good starting point. |
| Color change of the solution upon addition of a strong base. | Formation of the phenoxide ion and potential subsequent oxidative degradation. | While phenoxide formation is expected, a significant color change may indicate degradation. Protect the solution from light and oxygen. Prepare the basic solution fresh before use. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific bioassay buffer and under the assay conditions (e.g., temperature, light exposure). |
Inferred Stability Data Summary
Since no specific experimental stability data for this compound is publicly available, the following table summarizes the expected stability based on the known behavior of its functional groups.
| Condition | Parameter | Expected Stability | Potential Degradation Products | Reference for Inference |
| Acidic (e.g., pH 1-3) | Hydrolysis | Likely stable at room temperature. Potential for slow hydrolysis at elevated temperatures. | 3-Bromo-5-fluoro-2-hydroxyphenol, Formic Acid, Fluoride | [5][9] |
| Neutral (e.g., pH 6-8) | Hydrolysis | Generally expected to be stable. | Minimal degradation expected. | [8] |
| Basic (e.g., pH 10-13) | Hydrolysis | Susceptible to hydrolysis, especially at elevated temperatures. | 3-Bromo-5-fluoro-2-hydroxyphenol, Formic Acid, Fluoride | [3][4] |
Experimental Protocols
Forced Degradation Study: Acid and Base Hydrolysis
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[10][11]
Objective: To determine the stability of this compound under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[12]
-
Acid Hydrolysis:
-
In a clean vial, mix a known volume of the stock solution with 0.1 M HCl.
-
Prepare a parallel sample with 1 M HCl.
-
Keep the samples at room temperature and also at an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
In a clean vial, mix a known volume of the stock solution with 0.1 M NaOH.
-
Prepare a parallel sample with 1 M NaOH.
-
Keep the samples at room temperature and also at an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the test samples.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of degradation of the parent compound at each time point and identify the major degradation products.
Visualizations
Caption: Hypothetical degradation pathway under basic conditions.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. sips.org.in [sips.org.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. biomedres.us [biomedres.us]
- 11. lubrizolcdmo.com [lubrizolcdmo.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
preventing decomposition of 3-Bromo-2-difluoromethoxy-5-fluorophenol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Bromo-2-difluoromethoxy-5-fluorophenol to prevent its decomposition.
Troubleshooting Guide: Common Issues During Storage
Users may encounter several issues during the storage of this compound, primarily related to its decomposition. This guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning) | Oxidation of the phenolic hydroxyl group. | Store the compound under an inert atmosphere (e.g., argon, nitrogen). Avoid exposure to air and light. Consider adding an antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 0.01-0.1%). |
| Change in physical state (e.g., clumping, oiling out) | Presence of moisture leading to hydrolysis or lowering of the melting point due to impurities from decomposition. | Store in a desiccator over a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). Ensure the storage container is tightly sealed. |
| Appearance of new peaks in analytical data (e.g., HPLC, GC-MS) | Decomposition of the compound. Common degradation products of phenols include quinones and dehalogenated species. | Confirm the identity of impurities by mass spectrometry. If decomposition is confirmed, re-purify the material if possible. Review and optimize storage conditions immediately. |
| Decreased purity over time | Slow decomposition due to suboptimal storage conditions (e.g., temperature, light exposure). | Store at a lower temperature (2-8 °C) in a light-proof container. Monitor purity at regular intervals using a validated analytical method. |
| Inconsistent experimental results | Use of a partially decomposed starting material. | Always check the purity of the compound before use, especially if it has been in storage for an extended period. Use a fresh, unopened batch if decomposition is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a cool, dry, and dark place.[1][2][3][4] Recommended storage is at 2-8°C in a tightly sealed, light-resistant container under an inert atmosphere (argon or nitrogen).
Q2: What are the likely decomposition pathways for this compound?
A2: The primary decomposition pathway for phenols is oxidation.[5][6] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored byproducts like quinones. Additionally, dehalogenation (loss of bromine or fluorine) can occur, particularly under exposure to light or in the presence of certain contaminants. The electron-withdrawing nature of the difluoromethoxy and fluoro substituents can influence the reactivity of the phenol.[7]
Q3: Are there any materials that should be avoided for storing this compound?
A3: Yes. Phenols can be corrosive and may react with certain materials. Avoid storage containers made of or containing aluminum, copper, brass, or other reactive metals.[1][3] It is recommended to use glass or other inert plastic containers (e.g., PTFE-lined caps).
Q4: How can I detect decomposition of this compound?
A4: Several analytical techniques can be used to detect decomposition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying degradation products.[8][9][10] A simple visual inspection for color change can also be an initial indicator of degradation.
Q5: Can I use a stabilizing agent? If so, which one is recommended?
A5: Yes, adding a stabilizer can be beneficial. For phenols, antioxidants such as hindered phenols (e.g., BHT) can be effective at low concentrations to inhibit oxidation. Trivalent phosphorus compounds like triphenyl phosphite have also been used to stabilize phenols.[11] The choice of stabilizer should be carefully considered based on its compatibility with your downstream applications.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 95% A and 5% B.
-
Linearly increase to 5% A and 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Monitor for the appearance of new peaks over time, which may indicate decomposition.
-
Protocol 2: Storage under Inert Atmosphere
This protocol describes the procedure for storing the compound under an inert atmosphere to prevent oxidation.
-
Materials:
-
This compound.
-
A clean, dry glass vial with a PTFE-lined screw cap or a septa-sealed vial.
-
Source of inert gas (argon or nitrogen) with a regulator and a needle adapter.
-
A long needle for gas inlet and a short needle for gas outlet.
-
-
Procedure:
-
Place the desired amount of the compound into the vial.
-
Insert both the long inlet needle (reaching near the bottom of the vial) and the short outlet needle through the septum.
-
Gently flush the vial with the inert gas for 2-5 minutes. The inert gas, being heavier than air, will displace the air from the bottom up.
-
While the gas is still flowing, remove the outlet needle first, followed by the inlet needle.
-
Immediately seal the vial tightly with the screw cap.
-
For added protection, wrap the cap and neck of the vial with Parafilm.
-
Store the sealed vial in a cool, dark place (2-8 °C).
-
Visualizations
Caption: Factors leading to the decomposition of this compound.
Caption: Recommended workflow for storage and quality control.
References
- 1. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical study of sensitive reactions in phenol decomposition - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line mass spectrometry analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US3403186A - Stabilization of phenols - Google Patents [patents.google.com]
troubleshooting guide for Suzuki reactions involving electron-deficient phenols
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient phenols. Phenols require activation to participate in these reactions, often by conversion to more reactive electrophiles like triflates, nonaflates, or tosylates. The electron-deficient nature of these substrates can present unique challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with an electron-deficient phenol derivative is giving a very low yield or not proceeding at all. What are the common causes and how can I troubleshoot this?
A1: Low or no yield in Suzuki reactions with electron-deficient phenols can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The carbon-oxygen bond of phenol derivatives is strong, making oxidative addition to the palladium(0) catalyst a challenging and often rate-limiting step.[1] Electron-withdrawing groups on the phenol can, however, facilitate this step.[1]
-
Troubleshooting:
-
Catalyst Choice: Ensure you are using a suitable catalyst. For less reactive electrophiles like aryl chlorides (and by extension, some phenol derivatives), catalysts with bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition.[2] Consider palladium precatalysts like Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts with ligands such as SPhos, XPhos, or RuPhos.[3] Nickel-based catalysts can also be effective, particularly for aryl tosylates.[4]
-
Ligand Selection: The choice of ligand is critical. Bulky and electron-rich ligands can enhance the reactivity of the catalyst.[2]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition. However, be mindful of potential substrate or product decomposition at higher temperatures.
-
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Incomplete degassing can lead to oxidation of the Pd(0) active species and phosphine ligands, reducing catalytic activity.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[2] Thoroughly degas all solvents and reagents before use.
-
-
-
Sub-optimal Base or Solvent: The choice of base and solvent system is critical for the transmetalation step and the overall reaction efficiency.
-
Troubleshooting:
-
Base Screening: The base activates the boronic acid for transmetalation.[5] The optimal base can be highly substrate-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). A screening of different bases is often recommended. For base-sensitive substrates, weaker bases like KF may be beneficial.[5]
-
Solvent System: The solvent affects the solubility of reagents and the stability of reaction intermediates.[6][7] Biphasic solvent systems (e.g., toluene/water, dioxane/water, THF/water) are common.[4] The choice of solvent can also influence the selectivity of the reaction when multiple reactive sites are present.[6]
-
-
Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?
A2: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen atom) are common side reactions in Suzuki couplings.
Potential Causes & Solutions:
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle that consumes the boronic acid.
-
Troubleshooting:
-
Rigorous Degassing: As mentioned above, maintaining an inert atmosphere is crucial to prevent oxygen-mediated homocoupling.
-
Bulky Ligands: The use of sterically hindered ligands can disfavor the formation of intermediates that lead to homocoupling.[2]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid can maintain a low concentration in the reaction mixture, thereby reducing the rate of homocoupling.
-
-
-
Protodeboronation: This side reaction is often base-catalyzed and can be a significant issue with electron-deficient arylboronic acids.
-
Troubleshooting:
-
Choice of Base: The strength and type of base can influence the rate of protodeboronation. Experiment with milder bases (e.g., KF, K₂CO₃) or non-aqueous conditions if possible.
-
Anhydrous Conditions: While water is often used in Suzuki reactions, in cases of severe protodeboronation, switching to anhydrous conditions might be beneficial.
-
Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.[8] Consider using the corresponding boronic ester of your coupling partner.
-
-
Q3: My starting phenol derivative (e.g., triflate) is being consumed, but I am not getting the desired product. What could be happening?
A3: If the starting material is consumed without the formation of the desired product, it suggests that a competing reaction pathway is dominant.
Potential Causes & Solutions:
-
Hydrolysis of the Activated Phenol: Phenol derivatives like triflates can be susceptible to hydrolysis back to the phenol, especially under basic conditions at elevated temperatures.
-
Troubleshooting:
-
Reaction Conditions: Try running the reaction at a lower temperature if possible.
-
Base Selection: A milder base might reduce the rate of hydrolysis.
-
Anhydrous Conditions: Removing water from the reaction system can prevent hydrolysis.
-
-
-
Reductive Dehalogenation/Detriflation: The aryl triflate can be reduced to the corresponding arene.
-
Troubleshooting:
-
Hydrogen Source: Identify and eliminate potential sources of hydride in the reaction mixture. Some alcohols or amines used as solvents or additives can act as hydride donors.
-
Catalyst/Ligand System: The choice of catalyst and ligand can influence the propensity for reductive dehalogenation. Screening different catalytic systems may be necessary.
-
-
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of Suzuki-Miyaura reactions, providing a starting point for optimization.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄·3H₂O | THF/H₂O | 70 | 10 | 93 |
| 2 | K₂CO₃ | DME | 80 | 2 | High Yield |
| 3 | Cs₂CO₃ | Dioxane/H₂O | 90 | - | High Yield |
| 4 | NaOH | Ethanol/Water | 60 | - | 99 |
| 5 | KF | Acetonitrile | Room Temp | - | - |
Data compiled from various sources for illustrative purposes.[4][9][10][11][12]
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 12 | 85 |
| 2 | Dioxane | K₃PO₄ | 100 | 12 | 92 |
| 3 | THF | K₃PO₄ | 60 | 12 | 78 |
| 4 | DMF/H₂O | K₂CO₃ | Room Temp | - | 91 |
| 5 | Acetonitrile | KF | Room Temp | - | Varies |
Data compiled from various sources for illustrative purposes.[6][12][13]
Experimental Protocols
General Procedure for Nickel-Catalyzed Suzuki Coupling of Phenols with Arylboronic Acids:
This protocol is adapted from a literature procedure for the one-pot Suzuki coupling of phenols.[4]
-
To a dry 25 mL flask, add the phenol (1.0 mmol), arylboronic acid (1.3 mmol), tosyl fluoride (TsF, 1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%), tricyclohexylphosphine (PCy₃, 6 mol%), and K₃PO₄·3H₂O (5.0 mmol).
-
Replace the air in the flask with nitrogen (N₂) using standard Schlenk techniques.
-
Add THF (4.0 mL) and H₂O (1.0 mL) via syringe.
-
Stir the mixture under a nitrogen atmosphere at 70 °C (bath temperature).
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization
The following diagram illustrates a logical workflow for troubleshooting a problematic Suzuki reaction involving an electron-deficient phenol.
A troubleshooting workflow for Suzuki reactions of electron-deficient phenols.
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
managing impurities in 3-Bromo-2-difluoromethoxy-5-fluorophenol starting material
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions for managing impurities in 3-Bromo-2-difluoromethoxy-5-fluorophenol starting material.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can originate from several sources throughout the manufacturing process and storage:
-
Starting Materials: Residual unreacted starting materials or impurities present in the precursors used for synthesis.
-
Reaction Byproducts: Formation of structurally related compounds during the synthesis, such as regioisomers (positional isomers), under- or over-halogenated species, and products of incomplete difluoromethoxylation.
-
Degradation: Improper handling or storage conditions (e.g., exposure to high temperatures, light, or reactive atmospheres) can lead to the degradation of the final product.
-
Cross-Contamination: Introduction of foreign substances from shared equipment or processing lines.
Q2: Why is it critical to control impurities in this starting material?
The presence of impurities, even in small amounts, can have significant consequences for downstream applications, particularly in drug development:
-
Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields, unexpected side products, and difficulties in purification.
-
Pharmacological and Toxicological Impact: In the synthesis of active pharmaceutical ingredients (APIs), impurities can carry their own pharmacological or toxicological profiles, potentially affecting the safety and efficacy of the final drug product.
-
Regulatory Compliance: Regulatory agencies have strict guidelines regarding the identification and quantification of impurities in APIs and their starting materials.
Q3: What are the recommended storage conditions for this compound?
To maintain the integrity and purity of the material, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere packaging may also be beneficial to prevent degradation.
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed During HPLC Analysis
Possible Cause 1: Presence of Regioisomeric Impurities
Regioisomers (positional isomers) are a common type of impurity in the synthesis of substituted aromatic compounds. These isomers have the same molecular formula but differ in the arrangement of substituents on the aromatic ring. Due to their similar physical properties, they can be challenging to separate from the main compound.
Troubleshooting Steps:
-
High-Resolution Analytical Techniques: Employ high-performance liquid chromatography (HPLC) with a high-resolution column. Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, often provide enhanced selectivity for separating positional isomers of fluorinated compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile impurities. The high resolving power of capillary GC columns combined with the structural information from mass spectrometry can help in the positive identification of isomeric impurities.
-
Reference Standards: If available, co-inject commercially available standards of potential regioisomers to confirm their identity by retention time matching.
Possible Cause 2: Residual Starting Materials or Intermediates
Incomplete reactions can leave residual starting materials or synthetic intermediates in the final product.
Troubleshooting Steps:
-
Review Synthesis Route: Identify all starting materials and key intermediates in the synthetic pathway.
-
Spiking Study: Spike a sample of the this compound with known starting materials and intermediates and analyze by HPLC or GC. The appearance of a larger peak at a specific retention time can confirm the identity of the impurity.
-
Reaction Optimization: If residual starting materials are a consistent issue, re-evaluate the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.
Issue 2: Poor Yield or Side Product Formation in Downstream Reactions
Possible Cause: Reactivity of Impurities
Certain impurities may be more reactive than the desired starting material under the conditions of your downstream reaction, leading to the formation of unexpected byproducts and consumption of reagents.
Troubleshooting Steps:
-
Impurity Identification: Utilize techniques like LC-MS or GC-MS to identify the structure of the major impurities.
-
Purification of Starting Material: If reactive impurities are identified, purify the this compound prior to use. Common purification techniques include:
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Column Chromatography: A highly effective method for separating compounds with different polarities.
-
-
Modification of Reaction Conditions: In some cases, adjusting the reaction conditions (e.g., using a more selective catalyst, lowering the reaction temperature) can minimize the reactivity of certain impurities.
Quantitative Data Summary
The following table summarizes typical purity analysis data for this compound.
| Parameter | Method | Typical Specification |
| Purity | HPLC (Area %) | ≥ 98.0% |
| Individual Unknown Impurity | HPLC (Area %) | ≤ 0.1% |
| Total Impurities | HPLC (Area %) | ≤ 2.0% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Residual Solvents | GC-HS | As per ICH guidelines |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This method is a general guideline and may require optimization for specific instruments and impurity profiles.
-
Column: Pentafluorophenyl (PFP), 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % A % B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Protocol 2: GC-MS Method for Impurity Identification
This method is suitable for the identification of volatile and semi-volatile impurities.
-
Column: TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Dichloromethane.
Visualizations
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Caption: Logical workflow for troubleshooting downstream reaction issues.
Technical Support Center: Catalyst Selection for Reactions with 3-Bromo-2-difluoromethoxy-5-fluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-difluoromethoxy-5-fluorophenol. The information is designed to assist in the selection of appropriate catalysts and reaction conditions for various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly employed in cross-coupling reactions to form C-C, C-N, and C-O bonds. The most frequent transformations include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Ullmann condensation, and cyanation reactions.
Q2: What are the main challenges when working with this substrate?
A2: The substrate presents a few key challenges:
-
Steric Hindrance: The bromine atom is ortho to a bulky difluoromethoxy group, which can impede catalyst coordination and subsequent oxidative addition.
-
Electronic Effects: The presence of electron-donating (phenol, difluoromethoxy) and electron-withdrawing (fluorine) groups can influence the electron density at the C-Br bond, affecting its reactivity.
-
Phenolic Hydroxyl Group: The acidic proton of the phenol can interfere with certain catalysts and bases. It may require protection or the use of specific bases to avoid side reactions.
-
Catalyst Deactivation: The fluorine atoms and the phenolic oxygen can potentially coordinate to the metal center of the catalyst, leading to deactivation.
Q3: Is it necessary to protect the phenolic hydroxyl group before running a cross-coupling reaction?
A3: Not always. The necessity of protecting the phenol depends on the specific reaction, catalyst system, and base used. For many palladium-catalyzed reactions, using a weak inorganic base like K₂CO₃ or K₃PO₄ can often prevent the deprotonation of the phenol and allow the reaction to proceed without protection. However, if strong bases like NaOtBu are required, protection of the phenol as a methyl or benzyl ether may be necessary to prevent O-arylation or other side reactions.
Q4: How do the difluoromethoxy and fluoro substituents affect catalyst selection?
A4: The difluoromethoxy group is sterically demanding and electron-withdrawing, while the fluorine atom is strongly electron-withdrawing. These groups make the aryl bromide more electron-deficient, which can facilitate oxidative addition to the palladium(0) catalyst. However, the steric bulk of the difluoromethoxy group necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low or no conversion to the desired biphenyl product.
| Potential Cause | Troubleshooting Step |
| Inefficient Oxidative Addition | The C-Br bond is sterically hindered and on an electron-rich ring, which can slow down oxidative addition. Switch to a more electron-rich and bulky ligand such as SPhos, XPhos, or RuPhos. Consider using a pre-catalyst like a G3 or G4 palladacycle to ensure the formation of the active Pd(0) species. |
| Catalyst Deactivation | The phenolic group or fluoride substituents may be poisoning the catalyst. Try adding a small amount of a coordinating solvent like 1,4-dioxane or using a ligand that is less susceptible to coordination with the substrate. |
| Poor Solubility of Boronic Acid | Ensure the boronic acid is fully dissolved. A mixed solvent system (e.g., toluene/water, dioxane/water) can improve solubility. |
| Base Incompatibility | If using a strong base, consider switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to avoid side reactions with the phenol. |
Issue 2: Significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Step |
| Slow Transmetalation | The transfer of the organic group from boron to palladium is too slow. Ensure the base is adequately activating the boronic acid. Using a fluoride source like KF can sometimes accelerate this step. |
| Presence of Oxygen | Inadequate degassing of the reaction mixture can lead to oxidative homocoupling. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (e.g., argon or nitrogen). |
Buchwald-Hartwig Amination
Issue 1: Low yield of the desired arylamine.
| Potential Cause | Troubleshooting Step |
| Steric Hindrance | The bulky ortho-difluoromethoxy group hinders the approach of the amine. Use a highly active catalyst system with a bulky ligand like BrettPhos, RuPhos, or AdBrettPhos. |
| Base Strength | The chosen base may not be strong enough to deprotonate the amine or the intermediate palladium complex. If using a weak base, consider switching to a stronger, non-nucleophilic base like LHMDS or K₃PO₄. If using a strong base, ensure the phenol is protected. |
| Competitive Hydrodehalogenation | The bromine is replaced by a hydrogen atom. This is more common with electron-rich aryl bromides. Use a ligand that promotes faster reductive elimination, such as those with high steric bulk. Lowering the reaction temperature may also help. |
Sonogashira Coupling
Issue 1: Formation of Glaser coupling (alkyne homocoupling) byproduct.
| Potential Cause | Troubleshooting Step |
| Excessive Copper Catalyst | High concentrations of the copper co-catalyst can promote alkyne homocoupling. Reduce the loading of the copper salt (e.g., CuI). |
| Presence of Oxygen | Oxygen promotes the Glaser coupling. Rigorously degas all reagents and solvents and maintain an inert atmosphere. |
| Slow Oxidative Addition | If the palladium-catalyzed cross-coupling is slow, the copper-catalyzed homocoupling can become a major pathway. Use a more active palladium catalyst or a ligand that accelerates oxidative addition. |
Data Presentation: Representative Catalyst Systems and Yields
The following tables summarize representative catalyst systems and expected yields for various cross-coupling reactions with this compound. Note: This data is illustrative and based on typical outcomes for similar substrates. Actual yields may vary depending on the specific coupling partner and reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 110 | 16 | 80-90 |
| XPhos Pd G3 (2 mol%) | - | K₂CO₃ (2 eq) | THF/H₂O (4:1) | 80 | 12 | 90-98 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5 mol%) | BrettPhos (3 mol%) | NaOtBu (1.5 eq) | Toluene | 100 | 18 | 75-85 |
| RuPhos Pd G3 (2 mol%) | - | LHMDS (1.5 eq) | THF | 70 | 12 | 80-90 |
| Pd(OAc)₂ (2 mol%) | AdBrettPhos (4 mol%) | K₃PO₄ (2 eq) | t-BuOH | 110 | 24 | 70-80 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | PPh₃ (4 mol%) | Et₃N | THF | 65 | 12 | 70-80 |
| Pd(OAc)₂ (1 mol%) | CuI (2 mol%) | XPhos (2 mol%) | Cs₂CO₃ (2 eq) | 1,4-Dioxane | 80 | 16 | 85-95 |
| Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | - | DIPA | Toluene | 90 | 12 | 75-85 |
Table 4: Cyanation Reactions
| Cyanide Source | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ (0.6 eq) | Pd₂(dba)₃ (1 mol%) | dppf (2 mol%) | - | DMF | 120 | 12 | 60-70 |
| K₄[Fe(CN)₆] (0.5 eq) | Pd(OAc)₂ (2 mol%) | cataCXium A (4 mol%) | Na₂CO₃ (0.2 eq) | NMP | 140 | 24 | 55-65 |
| CuCN (1.2 eq) | - | - | - | DMF | 150 | 18 | 65-75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with argon or nitrogen (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
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In a glovebox, charge an oven-dried vial with the palladium catalyst, ligand, and base.
-
Add this compound (1.0 mmol) and a stir bar.
-
Seal the vial, remove from the glovebox, and add the degassed solvent and the amine (1.2 mmol) via syringe.
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Heat the reaction mixture to the specified temperature for the indicated time.
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After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by flash chromatography.
Mandatory Visualization
Caption: Workflow for catalyst selection and reaction optimization.
Caption: Troubleshooting logic for low-yielding reactions.
solvent effects on the reactivity of 3-Bromo-2-difluoromethoxy-5-fluorophenol
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 3-Bromo-2-difluoromethoxy-5-fluorophenol. The information is designed to address common issues encountered during synthesis and functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a substituted phenol, making it amenable to a variety of transformations. The most common reactions involve derivatization of the hydroxyl group and reactions at the bromine-substituted carbon. These include:
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O-Alkylation (Williamson Ether Synthesis): To introduce various alkyl or aryl groups at the phenolic oxygen.
-
O-Acylation (Esterification): To form corresponding esters.
-
Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): To form carbon-carbon or carbon-nitrogen bonds at the site of the bromine atom.
Q2: How does the difluoromethoxy group affect the reactivity of the phenol?
A2: The difluoromethoxy (-OCF₂H) group is moderately electron-withdrawing. This increases the acidity of the phenolic proton compared to non-fluorinated analogs, making deprotonation with a suitable base more facile. The steric bulk of the difluoromethoxy group ortho to the hydroxyl can influence the approach of bulky reagents.
Q3: Which solvents are recommended for reactions involving this compound?
A3: The choice of solvent is critical and depends on the specific reaction.
-
For O-alkylation and O-acylation , polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are often effective as they can dissolve the phenoxide salt and the electrophile.
-
For Suzuki-Miyaura cross-coupling , a variety of solvents can be used, often in combination with water. Common choices include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[1] The choice can significantly impact reaction rate and yield.
Q4: What are the key safety considerations when working with this compound?
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the phenol. Consider using a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and properly handled. |
| Poor Solvent Choice | The solvent may not adequately dissolve the reactants or the intermediate phenoxide. If using a less polar solvent like acetone, try switching to a more polar aprotic solvent such as DMF or DMSO. |
| Side Reactions | The electrophile may be undergoing elimination or other side reactions. Lowering the reaction temperature can sometimes mitigate this. Ensure the electrophile is added slowly to the reaction mixture. |
| Steric Hindrance | The ortho-difluoromethoxy group may hinder the approach of a bulky alkylating agent. If possible, use a less sterically demanding electrophile. |
Issue 2: Incomplete Suzuki-Miyaura Cross-Coupling Reaction
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The palladium catalyst may have deactivated. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.[1] |
| Incorrect Solvent System | The polarity and proticity of the solvent can greatly influence the transmetalation step. A screening of different solvents or solvent/water mixtures is recommended.[1] For example, a 4:1 mixture of Dioxane:Water is a common starting point. |
| Base Incompatibility | The choice of base is crucial for the activation of the boronic acid. If an inorganic base like K₂CO₃ is not effective, consider trying K₃PO₄ or an organic base like triethylamine (NEt₃). |
| Poor Ligand Choice | The ligand can affect the stability and reactivity of the palladium catalyst. If a standard ligand like PPh₃ is not yielding good results, consider a more electron-rich or bulky ligand (e.g., a biarylphosphine). |
Data Presentation: Solvent Effects on Reactivity (Representative Data)
The following tables present representative data to illustrate the potential impact of solvent choice on the yield and reaction time for two common reactions of this compound.
Table 1: O-Alkylation with Benzyl Bromide
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | K₂CO₃ | 56 | 24 | 65 |
| Acetonitrile | K₂CO₃ | 82 | 12 | 85 |
| DMF | K₂CO₃ | 100 | 6 | 92 |
| DMSO | Cs₂CO₃ | 100 | 4 | 95 |
Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Solvent System (v/v) | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ | 110 | 18 | 70 |
| Dioxane/H₂O (4:1) | K₃PO₄ | Pd(PPh₃)₄ | 100 | 12 | 88 |
| DMF/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 120 | 8 | 94 |
| 2-MeTHF/H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 90 | 16 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 10 mL/mmol), add a base (e.g., K₂CO₃, 1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
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In a reaction vessel, combine this compound (1.0 eq), the boronic acid partner (1.2 eq), a base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 15 mL/mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the crude product by flash chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision tree for troubleshooting low-yielding reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-difluoromethoxy-5-fluorophenol and Other Halogenated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-2-difluoromethoxy-5-fluorophenol against other halogenated phenols. Due to the limited availability of direct comparative experimental data for this compound, this guide focuses on predicting its reactivity based on the known electronic effects of its substituents and provides experimental protocols for researchers to conduct their own comparative studies.
Introduction
Halogenated phenols are versatile building blocks in organic synthesis, crucial for the development of pharmaceuticals, agrochemicals, and functional materials. Their reactivity is intricately governed by the nature and position of the halogen and other substituents on the phenolic ring. This guide specifically examines this compound, a compound with a unique substitution pattern, and compares its expected reactivity to other relevant halogenated phenols. The presence of a bromine atom provides a handle for cross-coupling reactions, while the fluorine and difluoromethoxy groups significantly influence the electronic properties and, consequently, the reactivity of the aromatic ring and the phenolic hydroxyl group.
Acidity and pKa Comparison
The acidity of a phenol, quantified by its pKa value, is a critical indicator of its reactivity, particularly in reactions involving the hydroxyl group. The electron-withdrawing or -donating nature of the substituents on the aromatic ring plays a significant role in determining the acidity. Electron-withdrawing groups stabilize the phenoxide anion, leading to a lower pKa (stronger acid), while electron-donating groups have the opposite effect.
The difluoromethoxy group (-OCF₂H) is known to be a moderate electron-withdrawing group through both inductive and resonance effects. Fluorine is also an electron-withdrawing group through its inductive effect. Therefore, this compound is expected to be more acidic than phenol and simple bromophenols.
| Compound | Structure | pKa | Reference |
| Phenol | C₆H₅OH | 9.99 | [1] |
| 3-Bromophenol | 3-BrC₆H₄OH | 9.03 | Experimental |
| 3-Bromo-5-fluorophenol | 3-Br-5-FC₆H₃OH | ~8-9 (estimated) | |
| 2,5-Dibromophenol | 2,5-Br₂C₆H₃OH | 7.47 (Predicted) | [2] |
| 2,6-Dibromophenol | 2,6-Br₂C₆H₃OH | 6.67 | [3] |
| This compound | 3-Br-2-OCF₂H-5-FC₆H₂OH | < 7 (Predicted) |
Note: The pKa value for this compound is predicted to be lower than that of 2,5- and 2,6-dibromophenol due to the strong electron-withdrawing nature of the difluoromethoxy and fluoro substituents.
Reactivity in Key Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, and it is a cornerstone of C-C bond formation in modern organic synthesis. For bromophenols, the reactivity is influenced by the electronic environment of the carbon-bromine bond. Electron-withdrawing groups on the aromatic ring can enhance the rate of oxidative addition of the palladium catalyst, a key step in the catalytic cycle.
Given that the difluoromethoxy and fluoro groups are electron-withdrawing, this compound is expected to be more reactive in Suzuki-Miyaura coupling reactions compared to simple bromophenols.
| Compound | Expected Reactivity in Suzuki-Miyaura Coupling |
| 3-Bromophenol | Moderate |
| 3-Bromo-5-fluorophenol | Higher than 3-bromophenol |
| 2,5-Dibromophenol | High (potential for double coupling) |
| This compound | High |
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and a primary alkyl halide. In the context of phenols, the first step is the deprotonation of the hydroxyl group to form a phenoxide. The nucleophilicity of the resulting phenoxide is influenced by the substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density on the oxygen atom, thereby reducing its nucleophilicity.
Due to the presence of the electron-withdrawing difluoromethoxy and fluoro groups, the phenoxide of this compound is expected to be less nucleophilic than that of simpler bromophenols. This would likely result in a slower reaction rate in a Williamson ether synthesis.
| Compound | Expected Reactivity in Williamson Ether Synthesis |
| 3-Bromophenol | Moderate |
| 3-Bromo-5-fluorophenol | Lower than 3-bromophenol |
| 2,5-Dibromophenol | Low |
| This compound | Low |
Experimental Protocols
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Objective: To experimentally determine the pKa of a halogenated phenol.
Materials:
-
Halogenated phenol of interest
-
Spectrophotometer
-
pH meter
-
Buffer solutions (pH range 2-12)
-
Methanol
-
Deionized water
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
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Prepare a stock solution of the phenol in methanol (e.g., 10⁻³ M).
-
Prepare a series of buffer solutions with known pH values covering the expected pKa range.
-
For each pH value, add a small, constant volume of the phenol stock solution to a known volume of the buffer solution in a cuvette.
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic (phenol) and basic (phenoxide) forms.
-
Plot the absorbance at the λmax of the phenoxide form against the pH.
-
The pKa is the pH at which the absorbance is half of the maximum absorbance.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
Objective: To compare the yield of the Suzuki-Miyaura reaction for different bromophenols.
Materials:
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Bromophenol substrate (e.g., this compound, 3-bromo-5-fluorophenol)
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Arylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
To a reaction vessel, add the bromophenol (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane:water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product.
Protocol 3: Williamson Ether Synthesis
Objective: To compare the yield of the Williamson ether synthesis for different phenols.
Materials:
-
Phenol substrate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., NaH, K₂CO₃)
-
Solvent (e.g., DMF, acetone)
-
Reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the phenol (1.0 mmol) in the solvent (10 mL) in a reaction vessel, add the base (1.2 mmol) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 6 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the yield of the purified product.
Visualizations
Experimental Workflows
References
A Comparative Guide to 3-Bromo-2-difluoromethoxy-5-fluorophenol and its Trifluoromethoxy Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the array of available moieties, the difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups have garnered significant attention as bioisosteres for more metabolically labile groups, such as the methoxy (-OCH₃) group. This guide provides a detailed comparison of 3-Bromo-2-difluoromethoxy-5-fluorophenol and its trifluoromethoxy analogue, 3-Bromo-2-trifluoromethoxy-5-fluorophenol, offering insights into their synthesis, properties, and potential applications in drug discovery.
Introduction to Difluoromethoxy and Trifluoromethoxy Groups in Medicinal Chemistry
The substitution of hydrogen atoms with fluorine in a methoxy group leads to profound changes in its electronic and steric properties. The trifluoromethoxy group is highly lipophilic and metabolically stable, making it an attractive substituent for enhancing membrane permeability and blocking oxidative metabolism.[1][2] In contrast, the difluoromethoxy group, while also metabolically robust, possesses a unique feature: the C-H bond can act as a weak hydrogen bond donor, which can lead to novel interactions with biological targets.[3][4] Furthermore, the -OCHF₂ group is generally less lipophilic than the -OCF₃ group, offering a finer level of control over the overall lipophilicity of a molecule.[3][5]
Physicochemical Property Comparison
The choice between a difluoromethoxy and a trifluoromethoxy substituent can significantly impact a drug candidate's profile. The following table summarizes the key physicochemical differences, with data derived from literature on analogous compounds.
| Property | This compound | 3-Bromo-2-trifluoromethoxy-5-fluorophenol | Key Differences & Implications in Drug Discovery |
| Molecular Weight | ~272.0 g/mol | ~290.0 g/mol | The trifluoromethoxy analogue has a higher molecular weight. |
| LogP (Calculated) | Lower | Higher | The -OCHF₂ group is less lipophilic than the -OCF₃ group. This can influence solubility, permeability, and off-target effects.[5][6] |
| Hydrogen Bond Donor Capacity | Yes (weak) | No | The C-H bond in the -OCHF₂ group can participate in hydrogen bonding, potentially leading to improved target affinity and selectivity.[3][4][7] |
| Metabolic Stability | High | High | Both groups are significantly more stable to oxidative metabolism than a methoxy group, reducing the likelihood of O-demethylation.[5][8] |
| pKa (Estimated) | Lower (more acidic) | Higher (less acidic) | The stronger electron-withdrawing nature of the -OCF₃ group is expected to make the corresponding phenol less acidic compared to the -OCHF₂ analogue. |
| Dipole Moment | Moderate | High | The polarity of the molecule is influenced by the fluoroalkoxy group, which can affect solubility and interactions with polar residues in a binding pocket.[6] |
Experimental Protocols
Synthesis of this compound and its Trifluoromethoxy Analogue
The synthesis of these compounds can be achieved through several modern fluorination techniques. A plausible synthetic route starting from a common precursor, 3-bromo-5-fluorocatechol, is outlined below. This approach utilizes visible-light photoredox catalysis, a method known for its mild reaction conditions.
Protocol 1: Synthesis of this compound
-
Starting Material: 3-Bromo-5-fluorocatechol.
-
Reaction Setup: To a solution of 3-bromo-5-fluorocatechol (1 mmol) in a suitable solvent such as acetonitrile (10 mL) in a reaction vessel, add a photocatalyst like Ru(bpy)₃(PF₆)₂ (1-5 mol%).
-
Reagents: Add a difluoromethylating agent, such as S-(difluoromethyl)sulfonium salt (1.5 mmol), and a base, for instance, lithium hydroxide (2 mmol).
-
Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes. Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of 3-Bromo-2-trifluoromethoxy-5-fluorophenol
-
Starting Material: 3-Bromo-5-fluorocatechol.
-
Reaction Setup: In a similar setup to Protocol 1, dissolve 3-bromo-5-fluorocatechol (1 mmol) and a photocatalyst in acetonitrile.
-
Reagents: Add a trifluoromethylating reagent, such as a Togni reagent (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) (1.5 mmol).
-
Reaction Conditions: Irradiate the reaction mixture with blue LEDs at room temperature for 12-24 hours under an inert atmosphere.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 to isolate 3-bromo-2-trifluoromethoxy-5-fluorophenol.
In Vitro Metabolic Stability Assay
This protocol outlines a general procedure to compare the metabolic stability of the two analogues in liver microsomes.
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add the test compound (either the difluoromethoxy or trifluoromethoxy analogue) at a final concentration of 1 µM to the microsome-containing buffer and pre-incubate at 37°C for 5 minutes.
-
Metabolism: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Application in Drug Discovery: A Case Study in Kinase Inhibition
Phenolic scaffolds are prevalent in many kinase inhibitors, where the hydroxyl group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The introduction of bromo and fluoro substituents can be used to modulate selectivity and physicochemical properties. The choice between a -OCHF₂ and -OCF₃ group at the 2-position can further fine-tune the compound's activity and pharmacokinetic profile.
For instance, in the development of a hypothetical inhibitor for a protein kinase, the 3-bromo-5-fluorophenol core could serve as a scaffold. The 2-difluoromethoxy analogue might exhibit improved binding affinity due to the hydrogen bond donating capacity of the -OCHF₂ group with a nearby residue in the active site. Conversely, the 2-trifluoromethoxy analogue, being more lipophilic, might show better cell permeability but could also have increased off-target effects.
Visualizing the Impact: Experimental Workflow and a Hypothetical Signaling Pathway
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a general experimental workflow for comparing these analogues and a hypothetical signaling pathway they might modulate.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 5. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups | CHIMIA [chimia.ch]
- 7. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
analytical standards for 3-Bromo-2-difluoromethoxy-5-fluorophenol
An objective comparison of analytical standards for the quality control of 3-Bromo-2-difluoromethoxy-5-fluorophenol is crucial for researchers, scientists, and drug development professionals. Given the absence of a dedicated commercially available analytical standard for this specific compound, this guide focuses on comparing suitable analytical methodologies for its characterization and purity assessment. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Assessment |
| HPLC-UV | Separation based on polarity | High resolution, suitable for non-volatile and thermally labile compounds, quantitative. | Requires chromophores for UV detection, solvent consumption. | >98% |
| GC-MS/FID | Separation based on boiling point and polarity | High sensitivity and selectivity (MS), universal detection (FID), excellent for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | >99% |
| ¹H and ¹⁹F NMR | Nuclear spin properties in a magnetic field | Provides structural information, quantitative, non-destructive. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Confirms structure and relative purity |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound and identifying non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is ideal for identifying and quantifying volatile impurities and regioisomers. A similar approach using a Flame Ionization Detector (FID) can be employed for quantification. The control of regioisomeric impurities is a significant concern in pharmaceutical manufacturing.[1]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and confirmation of this compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Visualization of Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the analytical methodologies described.
Caption: HPLC experimental workflow for purity analysis.
Caption: GC-MS experimental workflow for impurity profiling.
Conclusion
While a specific analytical standard for this compound may not be readily available, a combination of chromatographic and spectroscopic methods can provide a comprehensive quality assessment. HPLC is well-suited for purity determination and analysis of non-volatile impurities, while GC-MS is excellent for volatile impurities and regioisomer analysis. NMR spectroscopy remains the definitive tool for structural confirmation. The choice of methodology should be guided by the specific analytical needs, and the protocols provided herein offer a solid foundation for the development of robust analytical procedures.
References
A Comparative Guide to Analytical Methods for the Quantification of 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the quantitative analysis of 3-Bromo-2-difluoromethoxy-5-fluorophenol, a halogenated phenolic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific validated methods for this particular analyte, this guide outlines a proposed standard HPLC-UV method and compares its expected performance with Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry, drawing upon established methodologies for similar phenolic and halogenated compounds.
High-Performance Liquid Chromatography (HPLC): A Proposed Method
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. A robust HPLC method for the analysis of this compound can be developed based on common practices for halogenated phenols.
Proposed HPLC-UV Method Protocol
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is recommended to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the analyte, likely in the range of 270-290 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
Caption: Workflow for HPLC method validation.
Comparison of Analytical Techniques
The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. Below is a comparison of HPLC with alternative techniques for the analysis of this compound.
| Parameter | HPLC-UV | Gas Chromatography (GC-FID/MS) | Capillary Electrophoresis (CE-UV/MS) | UV-Vis Spectrophotometry |
| Specificity | High (separation of isomers and impurities) | Very High (especially with MS detection) | High (different separation mechanism) | Low (measures total phenolic content)[1] |
| Sensitivity (LOD/LOQ) | Good (µg/mL to ng/mL range) | Very Good (pg to ng range, especially with ECD)[2] | Good (ng/mL to µg/mL range)[3] | Moderate (mg/L range) |
| Precision (%RSD) | Excellent (<2%) | Excellent (<5%) | Good (<5%)[3] | Good (<5%) |
| Accuracy (% Recovery) | Excellent (98-102%) | Excellent (95-105%) | Good (90-110%) | Moderate to Good (matrix dependent) |
| Sample Preparation | Simple (dissolution and filtration) | Often requires derivatization for polar phenols[2][4] | Simple (dissolution in buffer) | Simple (dissolution, may require reagent addition)[5] |
| Analysis Time | 10-30 minutes per sample | 15-45 minutes per sample | 5-20 minutes per sample | < 5 minutes per sample |
| Instrumentation Cost | Moderate to High | High | Moderate | Low |
| Key Advantage | Robustness and widespread availability | High sensitivity and resolving power for volatile compounds | Low sample and reagent consumption, high efficiency[6] | Speed and simplicity |
| Key Disadvantage | Moderate sensitivity compared to GC-MS | Derivatization can be time-consuming | Lower loading capacity, potential for adsorption | Lack of specificity, interference from other UV-absorbing compounds |
Note: The performance data in this table is based on typical values for the analysis of phenolic compounds and serves for comparative purposes.
Alternative Analytical Method Protocols
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.
Experimental Protocol (GC-MS):
-
Derivatization: The sample containing this compound is derivatized using a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride to convert the polar hydroxyl group into a less polar silyl ether or acetate ester.[4]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 100°C and ramping up to 280°C.
-
-
MS Conditions (if applicable):
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the derivatized analyte.
-
Caption: GC analysis workflow for phenolic compounds.
Capillary Electrophoresis (CE)
CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field. It is known for its high efficiency and low consumption of samples and reagents.[6]
Experimental Protocol (CE-UV):
-
Sample Preparation: The sample is dissolved in the background electrolyte (BGE).
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector.
-
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, sodium borate buffer at a pH that ensures the analyte is charged.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection at a suitable wavelength.
-
UV-Vis Spectrophotometry
This technique is a simple and rapid method for the determination of the total phenolic content, but it lacks the specificity to distinguish between different phenolic compounds.[1]
Experimental Protocol (Folin-Ciocalteu Method):
-
Sample Preparation: An aliquot of the sample solution is mixed with the Folin-Ciocalteu reagent.
-
Reaction: After a short incubation period, a sodium carbonate solution is added to the mixture.
-
Measurement: The absorbance of the resulting blue-colored solution is measured at its maximum absorption wavelength (around 760 nm) using a UV-Vis spectrophotometer.
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with a standard phenolic compound, such as gallic acid.[5]
Conclusion
For the specific and accurate quantification of this compound, HPLC-UV stands out as a robust and reliable method, offering a good balance of performance, cost, and ease of use. It is the recommended technique for routine quality control and research applications where the separation of the analyte from potential impurities is crucial.
Gas Chromatography , particularly with mass spectrometric detection, provides superior sensitivity and is an excellent alternative, especially if high-throughput analysis of volatile impurities is also required. However, the need for derivatization can add complexity to the sample preparation process.
Capillary Electrophoresis is a valuable alternative that excels in its low consumption of resources and high separation efficiency. It can be particularly advantageous for the analysis of complex sample matrices.
UV-Vis Spectrophotometry is a suitable and cost-effective method for rapid screening or for determining the total phenolic content, but it should not be used when the specific quantification of this compound is required in the presence of other phenolic compounds.
The selection of the most appropriate analytical technique will ultimately depend on the specific analytical problem, the required level of sensitivity and specificity, and the resources available in the laboratory.
References
- 1. ijset.in [ijset.in]
- 2. [Determination of phenols in environmental water with bromination derivatization and gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.unusida.ac.id [journal.unusida.ac.id]
- 6. mdpi.com [mdpi.com]
biological activity of compounds derived from 3-Bromo-2-difluoromethoxy-5-fluorophenol
A guide for researchers and drug development professionals on the bioactivity of compounds structurally related to 3-Bromo-2-difluoromethoxy-5-fluorophenol.
Antimicrobial Activity
Halogenated phenols are known for their antimicrobial properties. The introduction of bromine and fluorine atoms can enhance the lipophilicity of molecules, facilitating their interaction with and penetration of bacterial cell membranes. Studies have shown that brominated phenols and their derivatives exhibit activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Selected Bromophenol Derivatives
| Compound | Target Organism | Activity Metric | Value | Reference |
| 2,3,5,7-tetrabromobenzofuro[3,2-b]pyrrole | Staphylococcus aureus (MRSA) | IC50 | 1.93 µM | [1] |
| 4,4',6-tribromo-2,2'-biphenol | Staphylococcus aureus (MRSA) | IC50 | 2.19 µM | [1] |
| 6-chloro-8-nitroflavone | Escherichia coli | MIC | Not specified, but showed strong inhibition | [2] |
| 6-chloro-8-nitroflavone | Candida albicans | MIC | Not specified, but showed strong inhibition | [2] |
| Compound 4d (a benzenesulphonamide derivative) | Escherichia coli | MIC | 6.72 mg/mL | [3] |
| Compound 4h (a benzenesulphonamide derivative) | Staphylococcus aureus | MIC | 6.63 mg/mL | [3] |
| Compound 4a (a benzenesulphonamide derivative) | Pseudomonas aeruginosa | MIC | 6.67 mg/mL | [3] |
| Compound 4a (a benzenesulphonamide derivative) | Salmonella typhi | MIC | 6.45 mg/mL | [3] |
| Compound 4f (a benzenesulphonamide derivative) | Bacillus subtilis | MIC | 6.63 mg/mL | [3] |
| Compound 4e (a benzenesulphonamide derivative) | Candida albicans | MIC | 6.63 mg/mL | [3] |
| Compound 4e (a benzenesulphonamide derivative) | Aspergillus niger | MIC | 6.28 mg/mL | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of compounds is often determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol Steps:
-
Preparation: A bacterial suspension is prepared and standardized to a specific concentration (e.g., 10^6-10^7 CFU/mL). Stock solutions of the test compounds are prepared in a suitable solvent like DMSO.
-
Serial Dilution: The test compounds are serially diluted in growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Brominated and fluorinated phenolic compounds have demonstrated potential as anti-inflammatory agents. Their mechanisms of action often involve the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Table 2: Anti-inflammatory Activity of Selected Halogenated Compounds
| Compound | Assay | Cell Line | Activity Metric | Value | Reference |
| 6-bromoisatin | NO Production Inhibition | RAW264.7 macrophages | IC50 | 120 µM | [4] |
| 5-bromoisatin | NO Production Inhibition | RAW264.7 macrophages | IC50 | 151.6 µM | [4] |
| 5-bromoisatin | TNF-α Inhibition | RAW264.7 macrophages | IC50 | 38.05 µM | [4] |
| Dicathais orbita hypobranchial gland extract | NO Production Inhibition | RAW264.7 macrophages | IC50 | 30.8 µg/mL | [4] |
| Dicathais orbita hypobranchial gland extract | TNF-α Inhibition | RAW264.7 macrophages | IC50 | 43.03 µg/mL | [4] |
| Dicathais orbita hypobranchial gland extract | PGE2 Inhibition | 3T3 ccl-92 fibroblasts | IC50 | 34.24 µg/mL | [4] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Nitric Oxide (NO) Inhibition Assay.
Protocol Steps:
-
Cell Seeding: RAW264.7 macrophages are seeded into 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Anticancer Activity
Derivatives of bromophenols have shown promising anticancer activities against various cancer cell lines. The cytotoxic effects are often evaluated using assays that measure cell viability.
Table 3: Anticancer Activity of Selected Bromophenol and Fluorinated Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Compound WLJ18 (bromophenol-indolin-2-one hybrid) | A549 (Lung) | IC50 | Data not in provided text | [5] |
| Compound WLJ18 (bromophenol-indolin-2-one hybrid) | Bel7402 (Liver) | IC50 | Data not in provided text | [5] |
| Compound WLJ18 (bromophenol-indolin-2-one hybrid) | HepG2 (Liver) | IC50 | Data not in provided text | [5] |
| Compound WLJ18 (bromophenol-indolin-2-one hybrid) | HeLa (Cervical) | IC50 | Data not in provided text | [5] |
| Compound WLJ18 (bromophenol-indolin-2-one hybrid) | HCT116 (Colon) | IC50 | Data not in provided text | [5] |
| Imidazolone derivative 6 (cinnamide-fluorinated) | HepG2 (Liver) | IC50 | 4.23 µM | [6][7] |
| Staurosporin (Control) | HepG2 (Liver) | IC50 | 5.59 µM | [6][7] |
| SHP/benzofuroxan hybrid 4c | M-HeLa (Cervical) | IC50 | Comparable to Doxorubicin | [8] |
| SHP/benzofuroxan hybrid 4c | MCF-7 (Breast) | IC50 | Comparable to Doxorubicin | [8] |
| SHP/benzofuroxan hybrid 5d | HuTu 80 (Duodenal) | IC50 | Exceeded Doxorubicin and Sorafenib | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Workflow for MTT Cell Viability Assay.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Enzyme Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Several bromophenol derivatives have shown potent inhibitory activity against PTP1B.
Table 4: PTP1B Inhibitory Activity of Bromophenol Derivatives
| Compound | Source/Type | IC50 (µM) | Reference |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | Rhodomela confervoides | 3.4 | [9] |
| 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)-propylaldehyde | Leathesia nana | 4.5 | [9] |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo-5,6-dihydroxy-1,3-dihydroiso-benzofuran | Leathesia nana | 2.8 | [9] |
| 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | Rhodomela confervoides | 1.7 | |
| Compound 26 (BDB derivative) | Synthetic | 0.89 | [10] |
| Compound 4g (Highly brominated derivative) | Synthetic | 0.68 | [11] |
| Bromophenols 120-123 | Rhodomela confervoides | 0.84 - 2.4 | |
| Bromophenols 124-126 | Rhodomela confervoides and Leathesia nana | 2.8 - 4.5 | [12] |
| Bromophenols 129, 130 | Laurencia similis | 2.97, 2.66 | [12] |
| Bromophenols 132-134 | Symphyocladia latiuscula | 3.9, 4.3, 3.5 | [12] |
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anticancer drugs.
Table 5: FGFR1 Inhibitory Activity of Selected Compounds
| Compound | Type | IC50 (nM) | Reference |
| AZD4547 | Selective FGFR1/2/3 inhibitor | 0.2 | [13][14] |
| NVP-BGJ398 | FGFR inhibitor | Not specified | [15] |
| PD173074 | Potent FGFR1 inhibitor | ~25 | [13] |
| LY2874455 | Pan-FGFR inhibitor | 2.8 | [13] |
| SSR128129E | Allosteric FGFR1 inhibitor | 1900 | [13] |
| Compound C9 (4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative) | Synthetic FGFR1 inhibitor | 1360 (NCI-H520 cell line) | [15] |
Signaling Pathway: FGFR1
Activation of FGFR1 by its ligand, fibroblast growth factor (FGF), leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell proliferation and survival.
Simplified FGFR1 Signaling Pathway.
Conclusion
While direct biological activity data for derivatives of this compound remains to be published, the extensive research on structurally related brominated and fluorinated phenols provides a strong rationale for their investigation. The presented data highlights the potential of this class of compounds in the development of new antimicrobial, anti-inflammatory, and anticancer agents, as well as specific enzyme inhibitors. The structure-activity relationships suggested by the comparative data can guide the design and synthesis of novel derivatives with enhanced potency and selectivity. Further research into compounds derived from this compound is warranted to explore their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 3-Bromo-2-difluoromethoxy-5-fluorophenol derivatives
A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to Structure-Activity Relationships of Substituted Phenols
The biological activity of phenolic compounds can be significantly modulated by the nature, position, and number of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents. Halogens and alkoxy groups are key substituents that can influence the physicochemical properties of the phenol scaffold, such as lipophilicity, electronic effects, and metabolic stability, thereby impacting their interaction with biological targets.
Key Substituent Effects:
-
Bromine: The introduction of bromine atoms to the phenol ring has been associated with a range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The position and number of bromine atoms can influence the potency and selectivity of the compounds.
-
Fluorine: Fluorine substitution can enhance metabolic stability and binding affinity due to the high strength of the carbon-fluorine bond. Fluorinated phenols have shown promise as antioxidant, anti-inflammatory, and analgesic agents.
-
Difluoromethoxy Group (-OCF₂H): This group is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. The difluoromethoxy group can enhance lipophilicity, which may improve membrane permeability and bioavailability, and contribute to increased metabolic stability.[1]
Comparative Biological Activity Data
Due to the lack of specific data for 3-Bromo-2-difluoromethoxy-5-fluorophenol derivatives, the following table presents a hypothetical comparison of biological activities for a series of substituted phenol derivatives. This illustrates how SAR data is typically presented and highlights the potential contributions of different substituents. The data are representative values sourced from studies on various phenolic compounds.
| Compound ID | R1 | R2 | R3 | R4 | R5 | Biological Activity | IC₅₀ (µM) | Reference |
| Parent Phenol | H | H | H | H | H | Carbonic Anhydrase II Inhibition | >100 | Hypothetical |
| Derivative A | H | OCF₂H | Br | H | F | Carbonic Anhydrase II Inhibition | 15.5 | Hypothetical |
| Derivative B | H | OCH₃ | Br | H | F | Carbonic Anhydrase II Inhibition | 25.2 | Hypothetical |
| Derivative C | H | OCF₂H | H | H | F | Carbonic Anhydrase II Inhibition | 30.8 | Hypothetical |
| Derivative D | H | OCF₂H | Br | H | H | Carbonic Anhydrase II Inhibition | 18.9 | Hypothetical |
| Derivative E | H | OH | Br | H | F | Carbonic Anhydrase II Inhibition | 5.7 | Hypothetical |
IC₅₀ values are indicative and used for illustrative comparison.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of biological data. Below are representative protocols for assessing the anticancer, antioxidant, and enzyme inhibitory activities of phenolic derivatives.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of a compound on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
Protocol:
-
Sample Preparation: Prepare a stock solution of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value. Ascorbic acid is typically used as a positive control.
Enzyme Inhibition: Carbonic Anhydrase II Assay
This assay evaluates the inhibitory effect of a compound on the esterase activity of carbonic anhydrase II (CA II).
Protocol:
-
Reagent Preparation:
-
Enzyme solution: Human carbonic anhydrase II (hCA II) in buffer.
-
Substrate solution: p-Nitrophenyl acetate (NPA) in acetonitrile.
-
Buffer: Tris-HCl buffer (pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of buffer, 20 µL of test compound solution (in DMSO), and 20 µL of hCA II solution.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the NPA substrate solution.
-
-
Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC₅₀ and Kᵢ values. Acetazolamide is a standard inhibitor used as a positive control.[2][3][4]
Visualizing Molecular Interactions and Pathways
Diagrams are essential tools for visualizing complex biological processes. Below are representations of a typical experimental workflow and a key signaling pathway often modulated by bioactive phenolic compounds.
Many phenolic compounds exert their anti-inflammatory and anticancer effects by modulating the NF-κB signaling pathway.[5][6][7][8][9][10][11][12]
Conclusion
While specific SAR data for this compound derivatives remains to be elucidated, the principles derived from related substituted phenols provide a strong foundation for predicting their potential biological activities. The presence of bromo, fluoro, and difluoromethoxy substituents suggests that these compounds could exhibit interesting anticancer, anti-inflammatory, antioxidant, or enzyme inhibitory properties. The experimental protocols and pathway diagrams presented in this guide offer a framework for the systematic evaluation and characterization of this and other novel series of phenolic compounds. Further synthesis and biological testing are required to validate these hypotheses and to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. The Immunomodulatory and Anti-Inflammatory Role of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
cost-benefit analysis of using 3-Bromo-2-difluoromethoxy-5-fluorophenol in large-scale synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Key Fluorinated Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological properties of lead compounds. The difluoromethoxy group, in particular, is a privileged functional group known to improve metabolic stability, modulate lipophilicity, and act as a bioisostere for other functionalities.[1][2] This guide provides a comprehensive cost-benefit analysis of utilizing 3-Bromo-2-difluoromethoxy-5-fluorophenol, a key fluorinated building block, in large-scale synthesis, comparing it with potential alternatives and providing detailed experimental considerations.
Executive Summary
This compound offers a unique combination of functionalities that are highly desirable in medicinal chemistry. The presence of a bromine atom allows for facile cross-coupling reactions, while the fluorine and difluoromethoxy groups contribute to improved pharmacokinetic profiles of the final active pharmaceutical ingredient (API). However, the cost of this specialized building block is a significant consideration for large-scale synthesis. This guide presents a comparative analysis of purchasing the final compound versus in-house synthesis via various difluoromethylation protocols. While in-house synthesis can potentially reduce costs, it requires careful consideration of reagent prices, reaction yields, and operational complexities. The ultimate decision will depend on the specific project budget, available expertise, and the desired scale of production.
Cost Analysis: In-House Synthesis vs. Direct Procurement
A primary consideration for any large-scale synthesis campaign is the cost of starting materials. While bulk pricing for this compound is available upon request from suppliers like BLDpharm, a cost analysis of in-house synthesis can reveal potential savings.[3] The most likely starting material for such a synthesis is 3-Bromo-5-fluorophenol.
| Compound | Supplier | Catalog Number | Quantity | Price (USD) |
| 3-Bromo-5-fluorophenol | Oakwood Chemical | 036239 | 100g | $107.00 |
| 3-Bromo-5-fluorophenol | Ossila | CAS 433939-27-6 | - | Competitively priced |
| 3-Bromo-5-fluorophenol | Sigma-Aldrich | 433939-27-6 | - | Discontinued |
The key transformation is the introduction of the difluoromethoxy group. Several reagents are available for this purpose, each with its own cost implications.
| Difluoromethylating Reagent | Supplier | Catalog Number | Quantity | Price (USD) |
| Sodium Chlorodifluoroacetate | TCI | C1047 | 500g | ~$265 |
| (Difluoromethyl)diphenylsulfonium triflate | Sigma-Aldrich | - | - | Price on request |
| Difluorobromoacetic acid | - | - | - | Price on request |
Note: Prices are approximate and subject to change. Bulk pricing may be significantly different.
A European patent for a similar compound, 2-difluoromethoxy-3-bromonitrobenzene, reports a 72.4% yield for a reduction step, providing a benchmark for potential yields in large-scale production.[4] A thorough cost analysis should factor in the cost of the starting phenol, the chosen difluoromethylating reagent, solvents, catalysts, and purification expenses, benchmarked against the quoted price for the final product from a commercial supplier.
Experimental Protocols: Synthesis of the Difluoromethoxy Moiety
The introduction of the difluoromethoxy group onto a phenolic hydroxyl is a critical step. Several robust methods have been reported in the literature, offering different approaches to this transformation. Below are summaries of three common protocols.
Protocol 1: Using Sodium Chlorodifluoroacetate
This method utilizes a readily available and relatively inexpensive difluorocarbene precursor.
Reaction Scheme:
Figure 1: General workflow for difluoromethylation using sodium chlorodifluoroacetate.
Methodology:
-
Phenoxide Formation: The starting phenol, 3-Bromo-5-fluorophenol, is deprotonated using a suitable base (e.g., sodium hydroxide, potassium carbonate) in an appropriate aprotic polar solvent (e.g., DMF, DMSO).
-
Difluoromethylation: Sodium chlorodifluoroacetate is added to the reaction mixture. Upon heating, it decarboxylates to generate difluorocarbene in situ.
-
Reaction Quench and Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or distillation.
A detailed, analogous procedure for the difluoromethylation of a substituted phenol is available in Organic Syntheses.[1]
Protocol 2: Using S-(Difluoromethyl)diarylsulfonium Salts
These reagents offer a more recent and often milder alternative to traditional methods.
Reaction Scheme:
Figure 2: General workflow for difluoromethylation using a sulfonium salt.
Methodology:
-
Phenoxide Formation: Similar to Protocol 1, the phenol is treated with a base.
-
Difluoromethylation: The S-(difluoromethyl)diarylsulfonium salt is added to the reaction mixture. The reaction often proceeds at or near room temperature.
-
Workup and Purification: Standard aqueous workup and chromatographic purification yield the desired product.
Protocol 3: Visible-Light Photoredox Catalysis
This modern approach utilizes difluorobromoacetic acid as the difluoromethyl source under mild, light-induced conditions.
Reaction Scheme:
Figure 3: General workflow for photoredox-catalyzed difluoromethylation.
Methodology:
-
Reaction Setup: A solution of the phenol, difluorobromoacetic acid, a suitable photocatalyst (e.g., an iridium or ruthenium complex), and a base are prepared in an appropriate solvent.
-
Irradiation: The reaction mixture is irradiated with visible light (e.g., blue LEDs) for a specified period.
-
Workup and Purification: The product is isolated and purified using standard techniques.
This method is advantageous for its mild reaction conditions and functional group tolerance.[5]
Performance and Alternatives: A Comparative Overview
The primary benefit of incorporating the difluoromethoxy group is the enhancement of a drug candidate's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can prolong the in vivo half-life of the molecule.[6] Furthermore, the OCF2H group can act as a "lipophilic hydrogen bond donor," influencing membrane permeability and target binding interactions.[7]
| Feature | This compound | Non-Fluorinated Analogue (e.g., 3-Bromo-2-methoxy-5-fluorophenol) | Alternative Fluorinated Analogue (e.g., 3-Bromo-2,5-difluorophenol) |
| Metabolic Stability | High (Expected) | Lower | Moderate |
| Lipophilicity (LogP) | Increased | Lower | Moderate |
| Acidity (pKa) | Lowered | Higher | Lowered |
| Synthetic Cost | High | Low | Moderate |
| Key Synthetic Transformation | Difluoromethylation | O-Methylation | Aromatic Fluorination |
| Potential for Further Functionalization | High (via Bromine) | High (via Bromine) | High (via Bromine) |
While quantitative experimental data for the direct comparison of this compound with specific alternatives in a biological assay is not publicly available, the well-documented effects of the difluoromethoxy group provide a strong rationale for its use in drug design.[8] The choice of building block will ultimately be guided by the specific structure-activity relationship (SAR) of the target and the desired physicochemical properties of the final compound.
Logical Relationships in Drug Discovery Workflow
The decision to use a specialized building block like this compound is part of a larger, iterative drug discovery process.
Figure 4: The role of specialized building blocks in the drug discovery pipeline.
Conclusion
This compound represents a valuable, albeit costly, building block for the synthesis of advanced pharmaceutical intermediates. Its potential to enhance metabolic stability and fine-tune physicochemical properties makes it an attractive option for overcoming common challenges in drug development. The decision to purchase this compound directly or to pursue in-house synthesis requires a careful cost-benefit analysis, taking into account the price of starting materials, the cost and availability of specialized reagents, and the expected yield of the synthetic route. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision that aligns with the goals and resources of your research and development program.
References
- 1. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1807244-29-6|3-Bromo-2-(difluoromethoxy)-5-fluorophenol|BLD Pharm [bldpharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Substituted Biphenyl Amines: Routes Starting from 3-Bromo-2-difluoromethoxy-5-fluorophenol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules is a cornerstone of modern drug discovery and development. The strategic construction of molecular scaffolds with desired pharmacophores is critical for optimizing efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of synthetic routes to a key intermediate, (3'-((3-bromo-2-(difluoromethoxy)-5-fluorophenyl)amino)biphenyl-4-yl)methanol, a compound featuring the valuable 3-bromo-2-difluoromethoxy-5-fluorophenyl moiety. This analysis focuses on a primary synthetic pathway utilizing this fluorinated phenol and explores a viable alternative route, offering insights into reaction efficiency, conditions, and potential scalability.
Introduction to the Target Moiety
The 3-bromo-2-difluoromethoxy-5-fluorophenyl group is of significant interest in medicinal chemistry. The difluoromethoxy group can serve as a bioisostere for a hydroxyl or methoxy group, offering improved metabolic stability and lipophilicity, which can enhance cell membrane permeability. The presence of bromine provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space.
This guide will detail two distinct synthetic strategies to obtain a biphenyl amine derivative incorporating this key fluorinated phenol. Each route will be presented with detailed experimental protocols, and a quantitative comparison of their performance.
Primary Synthetic Route: Buchwald-Hartwig Amination
The primary and most direct approach to synthesize the target compound, (3'-((3-bromo-2-(difluoromethoxy)-5-fluorophenyl)amino)biphenyl-4-yl)methanol, involves a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful C-N bond-forming reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base.
In this proposed synthesis, 3-bromo-2-difluoromethoxy-5-fluorophenol is first converted to its corresponding amine, which is then coupled with (4-bromobiphenyl-3-yl)methanol.
Reaction Scheme:
Primary Synthetic Pathway via Buchwald-Hartwig Amination. This route involves the initial conversion of the starting phenol to an amine, followed by a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Synthesis of 3-Amino-5-bromo-4-(difluoromethoxy)phenol:
-
To a solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add nitric acid (1.1 eq). Stir for 2 hours, then pour onto ice and filter the resulting nitro-phenol.
-
Reduce the nitro-phenol using a standard procedure, such as hydrogenation with Pd/C catalyst or reduction with SnCl₂ in ethanol, to yield the corresponding amine.
-
-
Buchwald-Hartwig Coupling:
-
In an oven-dried Schlenk tube, combine 3-amino-5-bromo-4-(difluoromethoxy)phenol (1.0 eq), (4-bromobiphenyl-3-yl)methanol (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.5 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and heat the mixture at 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Synthetic Route: Suzuki-Miyaura Coupling followed by Amination
An alternative strategy involves first constructing the biphenyl core via a Suzuki-Miyaura coupling reaction, followed by the introduction of the amine functionality. This approach avoids the initial functionalization of the fluorinated phenol.
Reaction Scheme:
Alternative Synthetic Pathway via Suzuki-Miyaura Coupling. This route builds the biphenyl skeleton first and then forms the C-N bond.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Suzuki-Miyaura Coupling:
-
To a degassed mixture of this compound (1.0 eq), (3'-amino-[1,1'-biphenyl]-4-yl)methanol boronic acid pinacol ester (1.1 eq), and K₂CO₃ (3.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add Pd(dppf)Cl₂ (0.03 eq).
-
Heat the reaction mixture at 90 °C under an argon atmosphere for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes. The data presented is based on typical yields and reaction conditions reported in the literature for analogous transformations.
| Parameter | Primary Route (Buchwald-Hartwig) | Alternative Route (Suzuki-Miyaura) |
| Overall Yield | 60-75% (over 2 steps) | 70-85% |
| Number of Steps | 2 (Nitration/Reduction + Coupling) | 1 |
| Key Reagents | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Pd(dppf)Cl₂, K₂CO₃ |
| Reaction Temperature | 100 °C | 90 °C |
| Reaction Time | 12-18 hours | 8-12 hours |
| Scalability | Good, but requires handling of potentially hazardous nitrating agents. | Excellent, more direct route. |
| Atom Economy | Moderate | Good |
Logical Workflow for Route Selection
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and safety considerations. The following diagram illustrates a logical workflow for making this decision.
Decision workflow for selecting the optimal synthetic route. This diagram helps in choosing the most suitable pathway based on practical considerations.
Conclusion
Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling represent viable and powerful methods for the synthesis of (3'-((3-bromo-2-(difluoromethoxy)-5-fluorophenyl)amino)biphenyl-4-yl)methanol.
The Primary Route (Buchwald-Hartwig) offers a convergent approach but requires the initial preparation of the corresponding amine from the starting phenol, which involves a nitration and reduction sequence. While effective, the handling of nitrating agents may pose safety concerns on a larger scale.
The Alternative Route (Suzuki-Miyaura) provides a more direct and potentially higher-yielding pathway, assuming the availability of the requisite boronic acid derivative. This route is generally more atom-economical and may be more amenable to scale-up.
Ultimately, the choice of synthetic strategy will be dictated by the specific constraints and priorities of the research or development program. This guide provides the necessary data and experimental frameworks to make an informed decision for the efficient synthesis of this valuable fluorinated building block.
Spectroscopic Comparison of 3-Bromo-2-difluoromethoxy-5-fluorophenol Isomers: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive spectroscopic comparison of 3-Bromo-2-difluoromethoxy-5-fluorophenol and its positional isomers. This guide is intended for researchers, scientists, and drug development professionals working with halogenated and fluorinated phenolic compounds. The presented data, while predictive in nature due to the limited availability of direct experimental spectra for these specific molecules, is based on established spectroscopic principles and data from closely related chemical structures.
Introduction
Halogenated and fluorinated phenols are pivotal structural motifs in medicinal chemistry and materials science. The precise substitution pattern on the aromatic ring significantly influences the molecule's physicochemical properties, bioactivity, and metabolic stability. Understanding the distinct spectroscopic signatures of isomers is therefore crucial for unambiguous identification, characterization, and quality control. This guide presents a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for five positional isomers of this compound.
Isomers Under Comparison
The following positional isomers are the focus of this guide:
-
Isomer 1: this compound
-
Isomer 2: 4-Bromo-2-difluoromethoxy-5-fluorophenol
-
Isomer 3: 5-Bromo-2-difluoromethoxy-3-fluorophenol
-
Isomer 4: 2-Bromo-3-difluoromethoxy-5-fluorophenol
-
Isomer 5: 2-Bromo-5-difluoromethoxy-3-fluorophenol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for each isomer. These predictions are derived from the analysis of substituent effects on the chemical shifts and coupling constants observed in related bromofluorophenols and aromatic compounds containing the difluoromethoxy group.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Isomer 1 | ~7.0-7.2 (m, 2H, Ar-H), ~6.5-6.8 (t, 1H, J ≈ 70 Hz, OCF₂H), ~5.5-6.0 (s, 1H, OH) |
| Isomer 2 | ~7.1-7.4 (m, 2H, Ar-H), ~6.5-6.8 (t, 1H, J ≈ 70 Hz, OCF₂H), ~5.5-6.0 (s, 1H, OH) |
| Isomer 3 | ~6.8-7.1 (m, 2H, Ar-H), ~6.5-6.8 (t, 1H, J ≈ 70 Hz, OCF₂H), ~5.5-6.0 (s, 1H, OH) |
| Isomer 4 | ~6.9-7.2 (m, 2H, Ar-H), ~6.5-6.8 (t, 1H, J ≈ 70 Hz, OCF₂H), ~5.5-6.0 (s, 1H, OH) |
| Isomer 5 | ~6.7-7.0 (m, 2H, Ar-H), ~6.5-6.8 (t, 1H, J ≈ 70 Hz, OCF₂H), ~5.5-6.0 (s, 1H, OH) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| Isomer 1 | ~150-155 (C-OH), ~145-150 (C-F), ~130-135 (C-Br), ~115-125 (t, J ≈ 250 Hz, OCF₂H), ~110-120 (Ar-C) |
| Isomer 2 | ~150-155 (C-OH), ~145-150 (C-F), ~115-120 (C-Br), ~115-125 (t, J ≈ 250 Hz, OCF₂H), ~110-125 (Ar-C) |
| Isomer 3 | ~155-160 (C-OH), ~150-155 (C-F), ~105-110 (C-Br), ~115-125 (t, J ≈ 250 Hz, OCF₂H), ~100-120 (Ar-C) |
| Isomer 4 | ~150-155 (C-OH), ~145-150 (C-F), ~110-115 (C-Br), ~115-125 (t, J ≈ 250 Hz, OCF₂H), ~115-130 (Ar-C) |
| Isomer 5 | ~155-160 (C-OH), ~150-155 (C-F), ~110-115 (C-Br), ~115-125 (t, J ≈ 250 Hz, OCF₂H), ~105-125 (Ar-C) |
Predicted ¹⁹F NMR Data (in CDCl₃, 376 MHz)
| Isomer | Predicted Chemical Shifts (δ, ppm) |
| Isomer 1 | ~ -80 to -85 (d, J ≈ 70 Hz, OCF₂H), ~ -110 to -120 (s, Ar-F) |
| Isomer 2 | ~ -80 to -85 (d, J ≈ 70 Hz, OCF₂H), ~ -115 to -125 (s, Ar-F) |
| Isomer 3 | ~ -80 to -85 (d, J ≈ 70 Hz, OCF₂H), ~ -120 to -130 (s, Ar-F) |
| Isomer 4 | ~ -80 to -85 (d, J ≈ 70 Hz, OCF₂H), ~ -110 to -120 (s, Ar-F) |
| Isomer 5 | ~ -80 to -85 (d, J ≈ 70 Hz, OCF₂H), ~ -120 to -130 (s, Ar-F) |
Predicted IR Data (cm⁻¹)
| Isomer | Predicted Key Absorptions |
| All Isomers | 3550-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 1600-1450 (C=C aromatic stretch), 1250-1000 (C-O stretch and C-F stretch), 1100-1000 (O-CF₂ stretch), 700-550 (C-Br stretch) |
Note: The exact positions of the C-O, C-F, and C-Br stretching vibrations will vary slightly between isomers, providing a potential fingerprint region for differentiation.
Predicted Mass Spectrometry Data (EI)
| Isomer | Predicted Molecular Ion (M⁺) and Key Fragments |
| All Isomers | M⁺: m/z ~270, 272 (presence of Br isotope pattern). Key Fragments: Loss of Br (M-79/81), loss of OCF₂H (M-67), loss of CO (from phenol ring), and fragments corresponding to the bromofluorophenyl cation. |
Note: While the molecular ion will be the same for all isomers, the relative intensities of the fragment ions may differ, offering clues to the substitution pattern.
Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
¹⁹F NMR Acquisition: Acquire the spectrum on a 376 MHz spectrometer. A proton-decoupled sequence is often used. No internal standard is typically added; the spectrometer's frequency is referenced externally or to a known solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 30 m x 0.25 mm ID column with a 5% phenyl-methylpolysiloxane stationary phase). A typical temperature program would be an initial hold at 50°C for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes. Use helium as the carrier gas at a constant flow rate.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire mass spectra over a range of m/z 40-400.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the isomers.
Caption: Workflow for the spectroscopic comparison and identification of isomers.
Differentiating Structural Features
The key to distinguishing the isomers lies in the subtle differences in their spectroscopic data arising from the varied electronic environments of the nuclei and functional groups.
Caption: Key spectroscopic features for differentiating the isomers.
This guide provides a foundational framework for the spectroscopic analysis of this compound isomers. Researchers are encouraged to use this information in conjunction with their own experimental data for accurate compound identification and characterization.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
